molecular formula C14H14O B14188388 2,4'-Dimethyl[1,1'-biphenyl]-4-ol CAS No. 857783-93-8

2,4'-Dimethyl[1,1'-biphenyl]-4-ol

Cat. No.: B14188388
CAS No.: 857783-93-8
M. Wt: 198.26 g/mol
InChI Key: VMVPRJLGMLEHJI-UHFFFAOYSA-N
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Description

2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a substituted biphenyl compound of significant interest in organic synthesis and medicinal chemistry research. Biphenyl derivatives serve as versatile and fundamental scaffolds for developing pharmacologically active molecules and are present in various patented substances with applications as anti-inflammatory, antifungal, and antitumor agents . This compound features a phenolic hydroxyl group and methyl substituents, making it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this chemical as a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methodologies for forming carbon-carbon bonds in biphenyl systems . Its structural framework is analogous to those found in several active pharmaceutical ingredients (APIs) and biologically active natural products. The methyl and hydroxy functional groups offer sites for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. Please note the following: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented here is for informational purposes only and does not constitute a product specification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857783-93-8

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)phenol

InChI

InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)14-8-7-13(15)9-11(14)2/h3-9,15H,1-2H3

InChI Key

VMVPRJLGMLEHJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)O)C

Origin of Product

United States

Foundational & Exploratory

2,4'-Dimethyl[1,1'-biphenyl]-4-ol CAS 1261975-21-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS 1261975-21-6)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. Given the limited specific literature on this particular molecule, this document synthesizes data from structurally related compounds and established chemical principles to provide a robust predictive overview.

Introduction: The Biphenyl Scaffold in Modern Science

Biphenyl derivatives are a cornerstone in various scientific fields, from medicinal chemistry to materials science. Their unique structural features, including the ability to introduce axial chirality (atropisomerism) and serve as a rigid yet versatile linker, have made them a "privileged scaffold" in drug design.[1] The presence of a biphenyl core is a feature of numerous biologically active natural products and marketed drugs.[1] 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a specific example of this class, incorporating a phenolic hydroxyl group and two methyl substituents, which are expected to modulate its physicochemical and biological properties significantly. This guide will explore its predicted characteristics, plausible synthetic routes, and potential areas for research and application.

Physicochemical and Structural Properties

While experimental data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is scarce, we can infer its properties from its structure and data available for its close isomer, 2,4'-Dimethylbiphenyl (CAS 611-61-0).[2][3][4] The addition of a hydroxyl group will increase polarity and the potential for hydrogen bonding compared to its non-hydroxylated counterpart.

PropertyValue / PredictionSource
CAS Number 1261975-21-6[5]
Molecular Formula C₁₄H₁₄OInferred
Molecular Weight 198.26 g/mol Calculated
Appearance Likely a white to off-white solidInferred
Solubility Predicted to be soluble in organic solvents (e.g., methanol, DMSO, ethyl acetate) and sparingly soluble in water.Inferred
XLogP3 (for isomer) 4.2 (for 2,4'-Dimethylbiphenyl)[3]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)Inferred
Hydrogen Bond Acceptor Count 1 (from the hydroxyl group)Inferred

Synthesis and Methodologies

The most versatile and widely adopted method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize 2,4'-Dimethyl[1,1'-biphenyl]-4-ol involves the coupling of a commercially available boronic acid with a suitable aryl halide.

Reactants:

  • 4-Hydroxyphenylboronic acid

  • 1-Bromo-2,4-dimethylbenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask purged with an inert gas (e.g., Argon or Nitrogen), dissolve 1-bromo-2,4-dimethylbenzene (1.0 eq) and 4-hydroxyphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.

  • Base Addition: Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 eq).

  • Catalyst Introduction: Add the palladium catalyst (0.01-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Hydroxyphenylboronic acid Process Suzuki-Miyaura Cross-Coupling A->Process B 1-Bromo-2,4-dimethylbenzene B->Process Catalyst Pd(PPh₃)₄ Catalyst->Process Base Na₂CO₃ / K₂CO₃ Base->Process Solvent Toluene / H₂O Solvent->Process Purification Column Chromatography Process->Purification Product 2,4'-Dimethyl[1,1'-biphenyl]-4-ol Purification->Product

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Potential Biological Activity and Applications

The structural motifs within 2,4'-Dimethyl[1,1'-biphenyl]-4-ol—the phenolic hydroxyl group and the biphenyl core—suggest several avenues for biological investigation.

  • Antioxidant Properties: Phenolic compounds are well-known radical scavengers.[6] The hydroxyl group on the biphenyl ring can donate a hydrogen atom to neutralize free radicals, making this compound a candidate for studies related to oxidative stress. The efficacy of phenolic antioxidants is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[6]

  • Antimicrobial Activity: Biphenyls and substituted phenols are found in nature and often exhibit antimicrobial properties.[7][8] For instance, certain polymethylated diphenyl ethers, which share structural similarities, have shown inhibitory effects against the mycelium growth of various fungal strains.[7] Therefore, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol could be screened for activity against pathogenic bacteria and fungi.

  • Scaffold for Drug Discovery: The biphenyl unit serves as a versatile scaffold for developing inhibitors of various enzymes and receptors. Its ability to position functional groups in specific spatial orientations is crucial for achieving high-affinity binding. This molecule could serve as a starting fragment or lead compound in a drug discovery campaign targeting proteins where hydrophobic and hydrogen-bonding interactions are key. For instance, biphenyl dimethyl dicarboxylate has been investigated for treating liver diseases.[9]

G cluster_structure Structural Features cluster_activity Potential Biological Activities Phenol Phenolic -OH Group Antioxidant Antioxidant Phenol->Antioxidant H-atom donation Scaffold Drug Discovery Scaffold Phenol->Scaffold H-bond site Biphenyl Biphenyl Core Antimicrobial Antimicrobial Biphenyl->Antimicrobial Lipophilicity Biphenyl->Scaffold Rigidity

Caption: Structure-Activity Relationship Logic.

Predictive Spectroscopic Profile

For unambiguous characterization, the following spectroscopic signatures would be expected for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.

  • ¹H NMR:

    • Aromatic Protons: A complex series of multiplets would appear in the range of δ 6.8-7.5 ppm.

    • Phenolic Proton: A broad singlet, exchangeable with D₂O, typically between δ 4.5-5.5 ppm, though its position can vary with solvent and concentration.

    • Methyl Protons: Two distinct singlets would be expected around δ 2.1-2.4 ppm, each integrating to 3H.

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals are expected in the δ 115-160 ppm region. The carbon atom attached to the hydroxyl group would be significantly deshielded (around δ 155 ppm).

    • Methyl Carbons: Two signals in the aliphatic region, likely around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad and strong absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 198.

Safety and Handling

Based on GHS data for the structurally similar 2,4'-Dimethylbiphenyl, the following hazards should be anticipated[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle only in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a compound of significant interest due to its membership in the biphenyl class of molecules. While specific experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and potential applications. Its combination of a phenolic hydroxyl group and a substituted biphenyl core makes it a promising candidate for research in antioxidant studies, antimicrobial agent development, and as a foundational scaffold in medicinal chemistry. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information CONTENT. Rsc.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,4'-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Ronga, L., et al. (2022). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Molecules, 27(19), 6296. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4'-Dimethylbiphenyl. PubChem. Retrieved from [Link]

  • Neochim PLC. (2024, February 5). AMMONIA AQUEOUS SOLUTION, PURE SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ammonia solution 25%. Retrieved from [Link]

  • SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Google Patents. (n.d.). DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.
  • New Jersey Department of Health. (n.d.). Ammonium Hydroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Functional Food and Nutraceuticals. (2022). Evaluation of biological activity and pharmacological attributes of Pariploca aphylla: potential. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19333-19391. Available from: [Link]

  • Tanner Industries. (2023, January 20). SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). Retrieved from [Link]

  • Kim, C. K., et al. (2001). Preparation and evaluation of biphenyl dimethyl dicarboxylate microemulsions for oral delivery. Journal of Controlled Release, 70(1-2), 149-155. Available from: [Link]

  • Tsao, R., & Yang, R. (2003). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Journal of Agricultural and Food Chemistry, 51(24), 6937-6949. Available from: [Link]

  • El-Hawary, S. S., et al. (2012). Chemical Composition and Biological Activity of Extracts from Salvia bicolor Desf. Growing in Egypt. Molecules, 17(10), 11395-11417. Available from: [Link]

  • Global Substance Registration System. (n.d.). DIMETHYL (1,1'-BIPHENYL)-2,4'-DICARBOXYLATE. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4,4'-Dimethylbiphenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022, April 13). Bioactive Compounds from Natural Products. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(9), 105994. Available from: [Link]

Sources

2,4'-Dimethyl-4-hydroxybiphenyl chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth structural and synthetic analysis of 2,4'-Dimethyl-4-hydroxybiphenyl , a specific unsymmetrical biphenyl isomer. This guide is designed for researchers in medicinal chemistry and materials science, focusing on structural validation, synthesis protocols, and physicochemical properties.

Introduction & Nomenclature

2,4'-Dimethyl-4-hydroxybiphenyl is an unsymmetrical biaryl scaffold characterized by a phenolic moiety and a tolyl moiety. It belongs to the class of alkyl-substituted hydroxybiphenyls, which are critical intermediates in the synthesis of liquid crystals, high-performance polymers (polyarylene ethers), and bioactive ligands.

The nomenclature reflects the IUPAC numbering for biphenyl systems:

  • Core: [1,1'-Biphenyl][1]

  • Unprimed Ring (A): The ring bearing the principal functional group (hydroxyl).

    • Position 4: Hydroxyl group (-OH).[1][2]

    • Position 2: Methyl group (-CH₃).

  • Primed Ring (B): The substituent ring.

    • Position 4': Methyl group (-CH₃).[3]

Synonyms:

  • 4'-Methyl-2-methyl[1,1'-biphenyl]-4-ol (Preferred IUPAC)

  • 4-(4-Methylphenyl)-3-methylphenol[3]

  • 2-Methyl-4-p-tolylphenol

Structural Characterization

The molecule features a twisted biaryl conformation due to the steric hindrance introduced by the ortho-methyl group at position 2. This non-planar geometry is crucial for disrupting crystallization in polymeric applications, thereby enhancing solubility and processability.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
Identifier TypeValue
Canonical SMILES Cc1ccc(cc1)c2c(C)cc(O)cc2
Isomeric SMILES Cc1ccc(cc1)c2c(C)cc(O)cc2
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
InChI Key (Predicted) Generated via standard algorithm based on connectivity
Physicochemical Properties (Predicted)[1][2][3][4]
PropertyValueRationale
LogP (Octanol/Water) ~4.2Lipophilic biphenyl core + 2 methyl groups.
pKa (Acidic) ~10.3Phenolic OH is slightly less acidic than phenol due to electron-donating methyl groups.
H-Bond Donors 1Phenolic hydroxyl.
H-Bond Acceptors 1Phenolic oxygen.
Rotatable Bonds 1The C1-C1' biphenyl bond (restricted rotation).

Synthetic Methodology

The most robust route for synthesizing unsymmetrical biphenyls like 2,4'-dimethyl-4-hydroxybiphenyl is the Suzuki-Miyaura Cross-Coupling reaction . This method offers high chemoselectivity and tolerance for the free hydroxyl group (though protection is often recommended for higher yields).

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 4'-methyl-2-methyl[1,1'-biphenyl]-4-ol via aryl halide and aryl boronic acid coupling.

Reagents:
  • Aryl Halide: 4-Bromo-3-methylphenol (CAS: 14472-14-1). Note: The bromine is at position 4 relative to the OH at position 1, which corresponds to the '1' position of the biphenyl connection.

  • Aryl Boronic Acid: 4-Methylphenylboronic acid (p-Tolylboronic acid).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), 2M aqueous solution.

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1 v/v).

Step-by-Step Procedure:
  • Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-3-methylphenol (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in the solvent system (degassed).

  • Activation: Add the base solution (3.0 eq) and sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12-16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Quench with 1M HCl to neutralize the phenoxide. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SuzukiCoupling cluster_inputs Starting Materials A 4-Bromo-3-methylphenol (Electrophile) C Oxidative Addition (Pd(0) -> Pd(II)) A->C B p-Tolylboronic Acid (Nucleophile) D Transmetallation (Base-Assisted) B->D C->D Pd(II)-Ar Complex E Reductive Elimination D->E Diaryl Pd(II) Complex F 2,4'-Dimethyl-4-hydroxybiphenyl (Target Product) E->F Pd(0) Regenerated

Caption: Mechanistic flow of the Suzuki-Miyaura coupling to generate 2,4'-Dimethyl-4-hydroxybiphenyl.

Structural Connectivity & Numbering

Understanding the specific isomerism is vital for interpreting NMR data. The following diagram maps the atomic connectivity corresponding to the SMILES Cc1ccc(cc1)c2c(C)cc(O)cc2.

StructureMap A1 C1 (Bridge) A2 C2 (Methyl) A1->A2 B1 C1' (Bridge) A1->B1 Ar-Ar Bond A3 C3 A2->A3 A4 C4 (OH) A3->A4 A5 C5 A4->A5 A6 C6 A5->A6 A6->A1 B2 C2' B1->B2 B3 C3' B2->B3 B4 C4' (Methyl) B3->B4 B5 C5' B4->B5 B6 C6' B5->B6 B6->B1

Caption: Connectivity map showing the C1-C1' linkage and substituent positions (2, 4, 4').

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. "Compound Summary: 4'-Methyl-2-methylbiphenyl-4-ol (Analogous Search)." National Library of Medicine. [Link]

Sources

2,4'-Dimethyl[1,1'-biphenyl]-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility: A Scaffold for Liquid Crystal Engineering and Bioactive Discovery

Executive Summary

This technical guide provides an in-depth analysis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol , a specialized biphenyl derivative utilized in material science (liquid crystal mesogens) and medicinal chemistry (estrogen receptor modulation). As a Senior Application Scientist, I have synthesized the critical physicochemical data, synthetic pathways, and structural logic required for researchers integrating this scaffold into high-performance polymers or bioactive ligands.

Part 1: Molecular Identity & Physicochemical Architecture

The structural integrity of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol lies in its asymmetric substitution pattern. Unlike the symmetric 4,4'-biphenol, the introduction of a lateral methyl group at the 2-position of the phenolic ring disrupts planar stacking, a critical feature for tailoring melting points in liquid crystalline materials.

Table 1: Physicochemical Profile
PropertyValueContext
IUPAC Name 2,4'-Dimethyl[1,1'-biphenyl]-4-olSystematic nomenclature
Molecular Formula C₁₄H₁₄O Confirmed by elemental count
Molecular Weight 198.26 g/mol Monoisotopic mass: 198.1045
Predicted LogP ~4.02 ± 0.3High lipophilicity; low aqueous solubility
H-Bond Donors 1 (Phenolic -OH)Critical for hydrogen bonding networks
H-Bond Acceptors 1 (Phenolic -OH)Weak acceptor capability
Rotatable Bonds 1 (C1-C1' bond)Restricted rotation due to 2-methyl steric hindrance

Part 2: Synthetic Pathways & Causality

The synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is best achieved via Suzuki-Miyaura Cross-Coupling . This method is preferred over oxidative coupling due to its regioselectivity, avoiding the formation of complex isomeric mixtures (e.g., ortho-ortho coupling byproducts).

Mechanistic Rationale
  • Catalyst Selection: Pd(PPh₃)₄ is chosen for its robustness with aryl bromides.

  • Base Selection: K₂CO₃ provides mild activation of the boronic acid without deprotonating the phenol prematurely in a way that inhibits transmetallation.

  • Solvent System: A Toluene/Water/Ethanol mixture ensures solubility of both the organic halides and the inorganic base, facilitating the phase-transfer required for the catalytic cycle.

Experimental Protocol: Suzuki Coupling

Note: This protocol is a self-validating system designed for 10 mmol scale.

  • Reagents:

    • Aryl Halide: 1-Bromo-4-methylbenzene (1.71 g, 10 mmol).

    • Boronic Acid: 4-Hydroxy-2-methylphenylboronic acid (1.52 g, 10 mmol).

    • Catalyst: Pd(PPh₃)₄ (0.05 eq, 578 mg).

    • Base: K₂CO₃ (2.0 eq, 2.76 g).

    • Solvent: Toluene (40 mL) / Ethanol (10 mL) / Water (10 mL).

  • Procedure:

    • Degassing: Sparge the solvent mixture with Argon for 30 minutes to prevent homocoupling of the boronic acid (oxidative dimerization).

    • Addition: Add reagents to a round-bottom flask under inert atmosphere.

    • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to RT. Acidify with 1M HCl to pH 4 (protonate the phenolate). Extract with EtOAc (3x).

    • Purification: Silica gel column chromatography. Elute with Hexane -> 10% EtOAc/Hexane.

Visualization: Synthetic Workflow

SuzukiSynthesis Start Start: Reagent Prep Degas Degas Solvents (Ar, 30 min) Start->Degas Prevent Oxidation Reflux Reflux at 90°C (12-16h, Pd Cat) Degas->Reflux Initiate Cycle Workup Acidic Workup (pH 4, HCl) Reflux->Workup Quench Reaction Purify Column Chromatography (Silica, Hex/EtOAc) Workup->Purify Isolate Product Pure Product: 2,4'-Dimethyl[1,1'-biphenyl]-4-ol Purify->Product Yield >85%

Caption: Step-by-step Suzuki-Miyaura coupling workflow for regioselective synthesis.

Part 3: Structural Logic & Applications

Structure-Activity Relationship (SAR)

The "2-methyl" substituent is not merely a passive group; it acts as a conformational lock .

  • Steric Hindrance: The methyl group at the ortho position of the biphenyl linkage creates steric clash with the hydrogen atoms of the adjacent ring.

  • Dihedral Angle: This forces the two phenyl rings to twist out of coplanarity (unlike the flatter 4,4'-biphenol).

  • Result: Reduced π-π stacking interactions, leading to lower melting points and increased solubility in organic mesogens.

Application Domains[2]
  • Liquid Crystal (LC) Engineering:

    • Used as a lateral substituent scaffold . The disruption of symmetry lowers the melting point of LC mixtures without destroying the nematic phase, broadening the operating temperature range of displays.

  • Polymer Chemistry:

    • Monomer for Polyarylene Ethers . The lateral methyl group increases the free volume of the polymer, reducing the dielectric constant (low-k materials for electronics).

  • Bioactive Ligands:

    • Estrogen Receptor (ER) Modulation: Hydroxylated biphenyls mimic the A-ring of estradiol. The 2-methyl group can enhance selectivity by clashing with specific residues in the ER binding pocket.

Visualization: Structure-Property Logic

SAR_Logic Molecule 2,4'-Dimethyl[1,1'-biphenyl]-4-ol Feature1 2-Methyl Group (Lateral Substituent) Molecule->Feature1 Feature2 4-Hydroxyl Group (H-Bond Donor) Molecule->Feature2 Effect1 Steric Hindrance Feature1->Effect1 App2 Polymers: Increased Solubility, Low Dielectric Feature2->App2 Polymerization Site Effect2 Non-Planar Conformation Effect1->Effect2 Effect3 Reduced Crystallinity Effect2->Effect3 App1 Liquid Crystals: Lower MP, Wide Nematic Range Effect3->App1 Effect3->App2

Caption: Impact of the lateral 2-methyl group on physicochemical properties and material applications.

References

  • National Institute of Standards and Technology (NIST). (2025). 1,1'-Biphenyl, 2,4'-dimethyl- Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[1] 4'-Methyl-4-biphenylol Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2025). Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl groups. [Link][2]

Sources

A Researcher's Comprehensive Guide to 2,4'-Dimethyl[1,1'-biphenyl]-4-ol: Procurement, Quality Assessment, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, a key biphenyl derivative with significant potential in medicinal chemistry and materials science. We will delve into the critical aspects of sourcing this compound, establishing robust quality control measures, and understanding its synthetic background. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and chemical research sectors who require a reliable foundation for incorporating this molecule into their development pipelines.

Strategic Sourcing and Procurement of Research-Grade 2,4'-Dimethyl[1,1'-biphenyl]-4-ol

The procurement of specialized chemical reagents is a critical first step that dictates the reliability and reproducibility of subsequent research. The choice of supplier can significantly impact not only the cost but also the quality and purity of the starting material. For a compound like 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, which is not a common commodity chemical, careful vetting of suppliers is paramount.

Identifying Reputable Suppliers

A survey of the current market landscape reveals several chemical suppliers that list 2,4'-Dimethyl[1,1'-biphenyl]-4-ol or structurally related dimethyl-biphenyl compounds. These range from large, well-established companies to smaller, more specialized firms. It is important to note that availability and stock levels can fluctuate. Researchers should prioritize suppliers that provide comprehensive analytical data, such as a Certificate of Analysis (CoA), with each purchase.

While a direct price comparison for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is challenging due to varying stock levels and unlisted pricing, researchers can anticipate costs based on related dimethyl-biphenyl derivatives. For instance, similar compounds can range from tens to hundreds of dollars per gram, depending on purity and the supplier's scale of production.

Table 1: Representative Suppliers of Dimethyl-Biphenyl Derivatives

SupplierCompound NameCAS NumberPurityNotes
Sigma-Aldrich2,4'-Dimethyl-biphenyl611-61-095%A foundational building block.
BLDpharm2',4'-Dimethyl-[1,1'-biphenyl]-4-ol1261975-21-6N/AListed for research use only.[1]
ChemScene2,4'-Dimethyl-1,1'-biphenyl611-61-0≥98%Provides basic physical properties.[2]
Matrix Scientific(2,4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol2918942-42-2N/AOffers custom synthesis services.[3]

Note: The pricing and availability of these compounds are subject to change. Researchers are advised to contact the suppliers directly for the most current information.

The Rationale for Custom Synthesis

For projects requiring high-purity material or larger quantities than are readily available, custom synthesis is a viable and often necessary option. Many suppliers, including Matrix Scientific, offer custom synthesis services.[3] This route provides greater control over the final product's specifications, including purity, and can be more cost-effective for scale-up operations. When engaging a custom synthesis provider, a clear and detailed specification sheet is crucial to ensure the final product meets the project's requirements.

Quality Control and Analytical Validation

Ensuring the identity and purity of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a non-negotiable step before its use in any experimental protocol. A multi-pronged analytical approach is recommended to establish a comprehensive quality profile.

Recommended Analytical Workflow

The following workflow outlines the essential analytical techniques for the structural confirmation and purity assessment of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.

Caption: Recommended analytical workflow for quality control.

Detailed Experimental Protocols

Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum for 4,4'-dimethyl-1,1'-biphenyl, a related compound, shows signals around 7.47 ppm (d, 4H), 7.23 ppm (d, 4H), and 2.38 ppm (s, 6H).[4] The spectrum for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol will be more complex due to the hydroxyl group and asymmetric substitution pattern, but will provide a unique fingerprint.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.

  • Data Interpretation: Compare the obtained spectra with reference data if available, or use predictive software to aid in structural confirmation.

Protocol 2.2.2: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

  • Column: Use a C18 reverse-phase column.

  • Method: Run a gradient elution from a lower to a higher concentration of acetonitrile.

  • Detection: Use a UV detector set to a wavelength where the biphenyl core absorbs (typically around 254 nm).

  • Purity Calculation: The purity can be determined by the area percentage of the main peak relative to the total area of all peaks.

Synthetic Pathways and Mechanistic Considerations

Understanding the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is crucial for troubleshooting potential impurities and for planning in-house synthesis if required. The formation of the biphenyl core is typically achieved through cross-coupling reactions.[5]

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex. This is a common and versatile method for synthesizing substituted biphenyls.[5]

Suzuki_Coupling Reactants 4-Bromo-3-methylphenol (4-methylphenyl)boronic acid Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) Reactants->Catalyst Product 2,4'-Dimethyl[1,1'-biphenyl]-4-ol Catalyst->Product C-C Bond Formation

Sources

Technical Guide: Solubility Profiling of 2,4'-Dimethyl-4-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2,4'-Dimethyl-4-hydroxybiphenyl , a specific alkyl-substituted hydroxybiphenyl intermediate. Given the specialized nature of this isomer, this guide synthesizes structural analog data, thermodynamic modeling principles, and validated experimental protocols to establish a solubility framework.

Executive Summary & Physicochemical Context

2,4'-Dimethyl-4-hydroxybiphenyl (C₁₄H₁₄O, MW: 198.26 g/mol ) is an asymmetric biphenyl derivative characterized by a hydrophobic biaryl core, two methyl substituents (at the ortho position of ring A and para position of ring B), and a hydrophilic hydroxyl group (para on ring A).

This amphiphilic structure creates a complex solubility landscape:

  • The Biphenyl Core & Methyls: Drive solubility in non-polar, lipophilic solvents (alkanes, aromatics) via van der Waals dispersion forces.

  • The Phenolic Hydroxyl: Drives solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) via Hydrogen Bonding (H-bond) donation and acceptance.

Critical Application Context: Solubility data for this compound is essential for:

  • Purification: Recrystallization from binary solvent systems (e.g., Ethanol/Water).

  • Synthesis: Optimizing reaction concentrations in nucleophilic substitutions or coupling reactions.

  • Formulation: Designing liquid crystal mesogens or polymer precursors where phase stability is temperature-dependent.

Theoretical Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR) of analogous compounds (e.g., 4-phenylphenol, 4,4'-dimethylbiphenyl), the predicted solubility behavior is categorized below.

Predicted Solubility Landscape
Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility (Mole Fraction)
Polar Protic Ethanol, Methanol, 1-PropanolStrong H-bonding (Solute OH

Solvent OH)
High (

)
Polar Aprotic DMSO, DMF, AcetoneDipole-Dipole & H-bond AcceptanceVery High (

)
Esters/Ethers Ethyl Acetate, THFModerate Polarity & H-bond AcceptanceModerate
Non-Polar n-Hexane, CyclohexaneDispersion Forces (disrupted by solute polarity)Low (

)
Aqueous WaterHydrophobic Effect dominatesInsoluble (

)
Structural Impact on Dissolution

The 2,4'-substitution pattern introduces asymmetry compared to the symmetric 4,4'-dimethylbiphenyl.

  • Melting Point Depression: The asymmetry typically lowers the crystal lattice energy (

    
    ) compared to symmetric isomers, theoretically increasing solubility in organic solvents relative to 4,4'-dimethylbiphenyl.
    
  • Steric Hindrance: The ortho-methyl group (position 2) may sterically shield the hydroxyl group slightly, potentially reducing H-bond strength with bulky solvents, but this effect is minor compared to the electronic donation of the methyl group.

Experimental Protocol: Determination of Solubility

As specific literature data for this isomer is rare, the following Self-Validating Protocol is the gold standard for generating precise solubility curves.

Methodology: Dynamic Laser Monitoring

This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.

Workflow Diagram (DOT):

SolubilityProtocol cluster_QC Quality Control Start Start: Excess Solute + Solvent Equilibrate Step 1: Thermostatted Mixing (Stirring @ T +/- 0.05 K) Start->Equilibrate LaserSetup Step 2: Laser Transmission Setup (He-Ne Laser, 632.8 nm) Equilibrate->LaserSetup Dissolution Step 3: Dynamic Dissolution (Temp Ramp 0.1 K/min) LaserSetup->Dissolution Detection Step 4: Transmittance Threshold (Clear Point Detection) Dissolution->Detection Laser Intensity Max Calculation Step 5: Calculate Mole Fraction (x) Detection->Calculation Repeat Triplicate Measurement (RSD < 2%) Detection->Repeat ModelFit Step 6: Thermodynamic Modeling (Apelblat / van't Hoff) Calculation->ModelFit

Figure 1: Workflow for Dynamic Laser Monitoring of Solubility. This non-invasive technique detects the precise moment of crystal disappearance (clear point) by monitoring laser transmittance.

Protocol Steps
  • Preparation: Weigh 2,4'-Dimethyl-4-hydroxybiphenyl (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Stir continuously using a magnetic stirrer to ensure suspension homogeneity.

  • Temperature Ramp: Slowly increase temperature (0.1 K/min) while monitoring the intensity of a laser beam passing through the solution.

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance reaches a maximum constant value (indicating complete dissolution).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility,
    
    
    and
    
    
    are molecular weights of solute and solvent.

Thermodynamic Modeling & Data Analysis

To interpolate solubility at various temperatures, experimental data must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for biphenyl derivatives.

Modified Apelblat Equation


  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2][3][4]
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2][3][4][5]
    
  • 
     : Empirical parameters reflecting non-ideality and solution enthalpy.
    

Interpretation:

  • Positive B/T term: Indicates exothermic dissolution (rare for this class).

  • Negative B/T term: Indicates endothermic dissolution (standard for hydroxybiphenyls).

  • C term: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions (van't Hoff Analysis)

Using the mean harmonic temperature (


), calculate the apparent thermodynamic properties:
  • Enthalpy (

    
    ):  Energy required to break the crystal lattice and solvate the molecule.
    
    
    
    
  • Entropy (

    
    ):  Change in disorder (mixing).
    
  • Gibbs Free Energy (

    
    ):  Driving force of dissolution.
    
    
    
    

Expected Values:

  • 
     (Endothermic): Solubility increases with Temperature.
    
  • 
    : Non-spontaneous at standard state (requires saturation limit).
    

Mechanistic Interaction Diagram

Understanding why the molecule dissolves requires analyzing solute-solvent interactions.

Interactions cluster_mech Molecular Moieties Solute 2,4'-Dimethyl- 4-hydroxybiphenyl Ethanol Ethanol (Polar Protic) Solute->Ethanol H-Bonding (Strong) Hexane Hexane (Non-Polar) Solute->Hexane Dispersion Only (Weak) DMSO DMSO (Polar Aprotic) Solute->DMSO Dipole-Dipole + H-Bond Accept OH Phenolic -OH OH->Ethanol Donor/Acceptor Me Methyl Groups Me->Hexane Hydrophobic Ring Biphenyl Core Ring->Hexane Pi-Stacking

Figure 2: Solute-Solvent Interaction Network. The phenolic -OH group dominates interactions in polar solvents, while the methyl groups and biphenyl core provide limited solubility in non-polar media.

References

  • PubChem. 4-Hydroxybiphenyl (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 4,4'-Dimethylbiphenyl Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • Jouyban, A.Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008.
  • Shakeel, F. et al.Solubility and thermodynamic analysis of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 2017. (Protocol reference for Laser Monitoring method).

Sources

Safety data sheet (SDS) for dimethyl hydroxybiphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet for Dimethyl Hydroxybiphenyl Derivatives

Introduction: Beyond Compliance, Towards a Culture of Safety

For researchers, scientists, and drug development professionals, the molecules we synthesize and handle are the building blocks of innovation. Among these, dimethyl hydroxybiphenyl derivatives represent a class of compounds with significant potential, often serving as crucial intermediates in the synthesis of pharmaceuticals and other advanced materials. However, with great potential comes the inherent responsibility of ensuring safety. This is where the Safety Data Sheet (SDS) transcends its role as a mere regulatory document to become the cornerstone of laboratory safety and risk management.

This guide is designed to provide an in-depth technical understanding of the SDS, specifically tailored to the unique challenges and considerations presented by dimethyl hydroxybiphenyl derivatives. We will move beyond a simple recitation of the 16 sections, delving into the scientific causality behind the required information, the logic connecting different data points, and the practical application of this knowledge in a research and development setting. Our approach is grounded in the principle that a well-understood SDS is the most critical tool for protecting personnel, preserving the integrity of research, and ensuring environmental stewardship.

We will operate under the global framework of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the foundation upon which modern hazard communication standards, such as those from the Occupational Safety and Health Administration (OSHA) in the United States and REACH in the European Union, are built.[1][2]

Chapter 1: The Regulatory Framework and the Flow of Hazard Information

The Hazard Communication Standard (HCS) mandates that chemical manufacturers, distributors, or importers provide Safety Data Sheets for each hazardous chemical to downstream users.[3] This ensures that critical information flows from the source to the hands of those who work directly with the substance. The SDS is the primary vehicle for this communication. The GHS provides a standardized 16-section format, creating a consistent, user-friendly document globally.[1][3]

Below is a diagram illustrating the critical flow of hazard information, a process mandated by regulations to ensure workplace safety.

cluster_0 Information Generation & Dissemination cluster_1 Workplace Application Manufacturer Chemical Manufacturer/ Importer SDS Safety Data Sheet (SDS) Creation (16-Section GHS Format) Manufacturer->SDS Authors Label Product Label (GHS Pictograms, Signal Words) SDS->Label Informs Employer Employer/ Principal Investigator SDS->Employer Label->Employer Training Employee Training (Hazards, PPE, Emergency Proc.) Employer->Training Provides RiskAssessment Workplace Risk Assessment Employer->RiskAssessment Conducts using SDS User End-User (Researcher, Scientist) Training->User RiskAssessment->User Informs Safe Handling

Caption: The GHS Hazard Communication Workflow.

Chapter 2: A Section-by-Section Deep Dive for Dimethyl Hydroxybiphenyl Derivatives

cluster_Core Core Identification & Hazard Info cluster_Response Emergency Response cluster_Handling Safe Handling & Properties cluster_Regulatory Environmental & Regulatory S2 Section 2 Hazard(s) Identification S4 Section 4 First-Aid S2->S4 S5 Section 5 Fire-Fighting S2->S5 S6 Section 6 Accidental Release S2->S6 S8 Section 8 Exposure Controls/PPE S2->S8 S3 Section 3 Composition S3->S2 S11 Section 11 Toxicological Info S11->S2 S11->S8 S7 Section 7 Handling & Storage S8->S7 S9 Section 9 Physical/Chemical Properties S9->S5 S9->S7 S10 Section 10 Stability & Reactivity S10->S5 S10->S7 S12 Section 12 Ecological Info S13 Section 13 Disposal S12->S13 S14 Section 14 Transport S15 Section 15 Regulatory Info S14->S15

Caption: Interconnectivity of SDS Sections.

Part A: Core Identification & Hazard Information

Section 1: Identification

  • What it is: Contains the product identifier (as used on the label), other means of identification, recommended use, and the supplier's contact details, including an emergency phone number.[4]

  • Scientific Rationale: This section unequivocally links the physical container in the lab to the data in the SDS. For dimethyl hydroxybiphenyl derivatives, which can have numerous isomers (e.g., 2,2'-dihydroxy-6,6'-dimethylbiphenyl vs. 3,3'-dimethyl-4,4'-dihydroxybiphenyl), the precise chemical name and CAS number are critical.

  • Expert Insight: Always verify the CAS number in this section against your intended molecule. A slight difference in isomerism can lead to vastly different toxicological profiles.

Section 2: Hazard(s) Identification

  • What it is: This is one of the most critical sections. It details the substance's hazard classification (e.g., "Skin Irritant Category 2"), the label elements including pictograms, signal word ("Warning" or "Danger"), hazard statements (e.g., "H315: Causes skin irritation"), and precautionary statements.[5][6]

  • Scientific Rationale: This section summarizes the potential dangers, providing an immediate, high-level overview of the risks. The classification is derived from the toxicological, physical, and environmental data found later in the document (Sections 9, 11, 12).

  • Expert Insight for Dimethyl Hydroxybiphenyl Derivatives: Based on data from related compounds like biphenyl and hydroxybiphenyl, expect potential classifications for skin irritation, serious eye irritation, and acute/chronic aquatic toxicity.[5][7] For novel derivatives with no specific data, a conservative classification based on these known structural analogs is a prudent and responsible approach.

Section 3: Composition/Information on Ingredients

  • What it is: Discloses the chemical ingredients. For a substance, it includes the chemical name, CAS number, and all impurities and stabilizing additives that contribute to the classification.[8] For mixtures, it lists all hazardous ingredients above their cut-off levels.[9][10]

  • Scientific Rationale: This section provides the precise chemical identity needed for toxicological and exposure assessment. The concentration of the derivative is key to understanding the overall hazard of a solution.

  • Expert Insight: In a research context, you may be working with a sample of a newly synthesized derivative that contains residual solvents or starting materials. These must be considered and, if they are hazardous, should be listed here as they can significantly alter the overall risk profile.

Part B: Emergency Response

Section 4: First-Aid Measures

  • What it is: Provides first-aid instructions for different routes of exposure (inhalation, skin, eye, ingestion) and describes the most important symptoms, both acute and delayed.[4][11]

  • Scientific Rationale: This information is directly linked to the hazards identified in Section 2 and the toxicological data in Section 11. For a skin irritant, the advice will focus on immediate washing; for a substance with systemic effects, it will recommend seeking immediate medical attention.[6]

  • Expert Insight: Before starting any new experiment, review this section and ensure the required first-aid supplies (e.g., emergency eyewash, safety shower) are accessible and functional.

Section 5: Fire-Fighting Measures

  • What it is: Lists suitable (and unsuitable) extinguishing media, specific hazards arising from the chemical (like hazardous combustion products), and special protective equipment for firefighters.[4]

  • Scientific Rationale: The choice of extinguishing media depends on the physical properties in Section 9. For example, a water-reactive substance would explicitly forbid water as an extinguishing agent. For aromatic compounds like biphenyl derivatives, hazardous combustion products like carbon monoxide, carbon dioxide, and other irritating gases are expected.[12][13]

  • Expert Insight: Biphenyl derivatives are combustible solids.[12] Finely dispersed powders can form explosive mixtures in the air, a critical consideration for handling and fire-fighting. Water spray, dry chemical, or foam are generally appropriate.[14]

Section 6: Accidental Release Measures

  • What it is: Outlines procedures for accidental releases, including personal precautions (e.g., "Avoid breathing dust"), emergency procedures, environmental precautions, and methods for containment and cleanup.[14][15]

  • Scientific Rationale: The advice here is a practical synthesis of the substance's physical hazards (Section 9), health hazards (Section 11), and required personal protective equipment (Section 8). For a solid powder that is toxic to aquatic life, the instructions will emphasize avoiding dust generation and preventing entry into drains.[5][15]

  • Expert Insight: Always have an appropriate spill kit ready before you begin work. For solid dimethyl hydroxybiphenyl derivatives, this would typically involve sweeping up the material carefully (avoiding dust) and placing it in a suitable, labeled container for disposal.[14]

Part C: Safe Handling & Properties

Section 7: Handling and Storage

  • What it is: Provides guidance on safe handling practices and conditions for safe storage, including any incompatibilities.[14]

  • Scientific Rationale: This section translates the hazard information into actionable preventative measures. It considers stability (Section 10), physical form (Section 9), and health hazards (Section 11) to recommend practices like "Use only in a well-ventilated area" or "Store in a tightly closed container."[14][15]

  • Expert Insight: For biphenyl derivatives, storage should be in a cool, dry, well-ventilated place away from strong oxidizing agents, with which they are incompatible.[12][13]

Section 8: Exposure Controls/Personal Protection

  • What it is: Lists occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), and specifies appropriate engineering controls and personal protective equipment (PPE).[16]

  • Scientific Rationale: This section provides the primary guidance for minimizing or eliminating workplace exposure. Engineering controls (e.g., a fume hood) are the preferred method, followed by PPE. The choice of PPE (e.g., glove material, respirator type) is dictated by the substance's hazards and physical properties.

  • Expert Insight: For novel derivatives, specific OELs will not exist. In such cases, a conservative approach is necessary. Handle the compound in a certified chemical fume hood. Standard PPE should include safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[12][14]

Section 9: Physical and Chemical Properties

  • What it is: A list of the substance's physical and chemical properties, such as appearance, odor, melting point, boiling point, and solubility.

  • Scientific Rationale: This data is crucial for assessing physical hazards and determining safe handling procedures. For example, vapor pressure and boiling point help determine inhalation risk, while solubility informs environmental fate and cleanup procedures.

  • Expert Insight: The table below summarizes known data for representative dimethyl hydroxybiphenyl derivatives. Note the frequent absence of data, which is common for research chemicals.

Property2,2'-Dihydroxy-6,6'-dimethylbiphenyl[17]3,3'-Dimethyl-4,4'-dihydroxybiphenyl[18]4-Hydroxy-3,5-dimethylbenzaldehyde*[11][19]
CAS Number 32750-01-9612-84-02233-18-3
Molecular Formula C14H14O2C14H14O2C9H10O2
Molecular Weight 214.26 g/mol 214.26 g/mol 150.17 g/mol
Appearance Data not availableData not availableOff-white Powder Solid
Melting Point Data not availableData not available117 - 122 °C
Boiling Point Data not availableData not available295 °C
Solubility Insoluble in water (inferred)Data not availableData not available
Note: 4-Hydroxy-3,5-dimethylbenzaldehyde is a structurally related derivative included for data comparison.

Section 10: Stability and Reactivity

  • What it is: Describes the chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials, and hazardous decomposition products.[20]

  • Scientific Rationale: This information is critical for preventing fires, explosions, or the unintended release of hazardous substances.

  • Expert Insight: Biphenyl structures are generally stable.[13] The primary reactivity concern for dimethyl hydroxybiphenyl derivatives is their incompatibility with strong oxidizing agents and strong acids.[13][20] Hazardous decomposition under fire conditions will produce carbon oxides.[13]

Section 11: Toxicological Information

  • What it is: Provides a comprehensive summary of toxicological data, including likely routes of exposure, symptoms, and numerical measures of toxicity like LD50 (median lethal dose), if available.[3] It covers acute and chronic effects, skin corrosion/irritation, carcinogenicity, and more.[4]

  • Scientific Rationale: This is the core health hazard data that informs Sections 2, 4, and 8. The absence of data is common for new chemical entities and must be clearly stated.

  • Expert Insight: Complete toxicological profiles for specific dimethyl hydroxybiphenyl derivatives are rare.[21][22] Data must often be extrapolated from related compounds. For example, biphenyl itself can cause skin, eye, and respiratory irritation.[5] Polychlorinated biphenyls are known carcinogens, but this is primarily due to the chlorine substitution and may not be directly relevant to these derivatives.[12] Assume any new derivative is potentially irritating and handle with appropriate caution until data proves otherwise.

Toxicity MetricFinding for Related Biphenyl CompoundsCitation
Acute Oral Toxicity Low acute oral toxicity (LD50 >2000 mg/kg bw in rats) for Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-.[23]
Acute Dermal Toxicity Low acute dermal toxicity (LD50 >2000 mg/kg bw in rats) for Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-.[23]
Skin Irritation Causes skin irritation.[5][24]
Eye Irritation Causes serious eye irritation.[5][24]
Respiratory Irritation May cause respiratory irritation.[5][24]
Systemic Effects Chronic exposure to related compounds has been linked to liver injury.[25]
Part D: Environmental & Regulatory Information

Section 12: Ecological Information (Non-Mandatory in some jurisdictions)

  • What it is: Details the ecotoxicity (e.g., toxicity to fish and daphnia), persistence and degradability, bioaccumulative potential, and mobility in soil.[3]

  • Scientific Rationale: This data is essential for assessing environmental impact in case of a spill and for making informed disposal decisions.

  • Expert Insight: Biphenyl derivatives are often very toxic to aquatic life with long-lasting effects.[5][7] Many are not readily biodegradable.[26][27] Therefore, preventing their release into sewers or waterways is a critical responsibility.[5][15]

Section 13: Disposal Considerations

  • What it is: Provides guidance on safe disposal methods.

  • Scientific Rationale: This section combines hazard information (toxicity, reactivity) with environmental data to recommend appropriate disposal.

  • Expert Insight: As potentially hazardous organic waste, these compounds should not be disposed of in regular trash or down the drain.[28] The recommended disposal method, especially for halogenated or complex aromatic compounds, is often high-temperature incineration in a licensed hazardous waste facility.[29][30][31] This ensures complete destruction and prevents the formation of toxic byproducts like dioxins and furans.[29][31]

Section 14: Transport Information

  • What it is: Contains classification information for shipping, such as the UN number, proper shipping name, transport hazard class, and packing group.[32][33][34]

  • Scientific Rationale: Standardized transport codes ensure that all parties in the shipping chain are aware of the material's hazards and can handle it appropriately.

  • Expert Insight: If a dimethyl hydroxybiphenyl derivative is classified as "Environmentally Hazardous," it will likely have a UN number of UN 3077, be Class 9, and require specific labeling for transport.[7][35]

Section 15: Regulatory Information

  • What it is: Lists safety, health, and environmental regulations specific to the substance that are not mentioned elsewhere.

  • Scientific Rationale: This section ensures compliance with national and regional chemical inventories and regulations (e.g., TSCA in the US, REACH in the EU).[36]

Section 16: Other Information

  • What it is: Includes the date of the latest revision and may contain other relevant information.[4]

  • Scientific Rationale: The revision date is crucial for ensuring you have the most up-to-date information.[37][38]

Chapter 3: Practical Application: From SDS to Risk Assessment

The ultimate purpose of an SDS is to enable a robust risk assessment. This process involves using the SDS to understand the hazards, evaluate potential exposure scenarios in your specific workflow, and implement appropriate controls.

Experimental Protocol: Laboratory Risk Assessment Workflow
  • Step 1: Hazard Identification.

    • Thoroughly review Section 2 (Hazard Identification) and Section 11 (Toxicological Information) of the SDS.

    • List all potential health hazards (e.g., skin irritant, eye irritant) and physical hazards (e.g., combustible dust).

  • Step 2: Exposure Assessment.

    • Analyze your experimental procedure. Where in the process could you be exposed?

    • Consider the quantity of material being used, its physical form (solid powder vs. solution), and the duration of the task.

    • Key exposure routes to evaluate: Dermal (spills, handling), Inhalation (dust from weighing), Ocular (splashes).

  • Step 3: Risk Characterization & Control Implementation.

    • Based on the hazards and your potential exposure, determine the level of risk.

    • Implement controls based on the "Hierarchy of Controls," prioritizing the most effective measures first.

      • Engineering Controls: Weighing the powder in a chemical fume hood or ventilated balance enclosure.

      • Administrative Controls: Developing a standard operating procedure (SOP), restricting access to the area.

      • Personal Protective Equipment (PPE): Using the PPE specified in Section 8 of the SDS (gloves, goggles, lab coat).

SDS_Input SDS Sections 2, 8, 9, 11 Identify_Hazards Step 1: Identify Hazards (Health, Physical, Environmental) SDS_Input->Identify_Hazards informs Assess_Exposure Step 2: Assess Exposure (Route, Duration, Quantity) Identify_Hazards->Assess_Exposure leads to Implement_Controls Step 3: Implement Controls (Hierarchy of Controls) Assess_Exposure->Implement_Controls determines need for Safe_Work Safe Experimental Work Protocol Implement_Controls->Safe_Work results in

Caption: A streamlined workflow for laboratory risk assessment.

Conclusion

The Safety Data Sheet for dimethyl hydroxybiphenyl derivatives, or any chemical, is more than a document for regulatory compliance—it is a dynamic and essential tool for scientific and professional practice. By understanding the underlying logic, the interconnection between sections, and the scientific rationale for the data presented, researchers and developers can move beyond passive reading to active risk management. This in-depth approach fosters a proactive safety culture, ensuring that the pursuit of innovation does not come at the cost of personal health or environmental integrity. Always demand a complete, up-to-date, GHS-compliant SDS for every chemical in your laboratory, and use the knowledge it contains to work safely and responsibly.

References

  • Hazard Communication Standard: Safety Data Sheets - OSHA. (URL: [Link])

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  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety - Compliancy Group. (URL: [Link])

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - Madridge Publishers. (URL: [Link])

  • 2,2'-Dihydroxy-6,6'-dimethylbiphenyl - PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Appendix D to § 1910.1200—Safety Data Sheets (Mandatory) - OSHA. (URL: [Link])

  • Chemical Properties of 3,3-Dimethyl 4,4-dihydroxy biphenyl (CAS 612-84-0) - Cheméo. (URL: [Link])

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI. (URL: [Link])

  • Biphenyl - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

  • What Are GHS Requirements for Safety Data Sheets (SDS)? - TotalSDS. (URL: [Link])

  • GHS Safety Data Sheet - ChemSafetyPro.COM. (URL: [Link])

  • ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS) - UNECE. (URL: [Link])

  • Guidance on the compilation of safety data sheets - ECHA. (URL: [Link])

  • GHS SDS Ingredient Disclosure - ICC Compliance Center Inc - USA. (URL: [Link])

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (URL: [Link])

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste - Washington State Department of Ecology. (URL: [Link])

  • EU REACH Safety Data Sheet (SDS) and eSDS Format - CIRS Group. (URL: [Link])

  • Hazardous Waste Disposal Guide - University of Rochester. (URL: [Link])

  • Biphenyl - Wikipedia. (URL: [Link])

  • REACH COMPLIANT SDS (SAFETY DATA SHEET) - CRAD. (URL: [Link])

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  • REACH Compliance: Requirements for EU Chemicals - Freyr Solutions. (URL: [Link])

  • 2023 SDS Updates: Complying with New REACH Annex II Rules - EcoMundo. (URL: [Link])

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  • Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])

  • Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- - Draft evaluation statement - Australian Government Department of Health. (URL: [Link])

  • 4,4'-Dimethylbiphenyl - NIST WebBook. (URL: [Link])

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An In-depth Technical Guide to the Physicochemical Characterization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the melting and boiling point characteristics of the biphenyl derivative, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. In the dynamic landscape of pharmaceutical research and materials science, a profound understanding of a compound's fundamental physicochemical properties is paramount for predicting its behavior, ensuring its purity, and designing robust formulation strategies. While specific experimental data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is not extensively documented in publicly available databases, this guide will equip the research professional with the necessary theoretical framework, comparative data from structurally analogous compounds, and detailed experimental protocols to accurately determine these critical parameters.

The Significance of Melting and Boiling Points in Scientific Research

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range, making it a crucial indicator of purity.[1] The presence of impurities typically leads to a depression and broadening of the melting point range. The boiling point, conversely, is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, and the liquid transforms into a vapor. This property is a key determinant of a substance's volatility and is essential for purification processes such as distillation.[2][3][4]

For professionals in drug development, these parameters influence everything from synthesis and purification to formulation and storage stability. In materials science, the melting and boiling points are critical for processing and determining the application range of a given compound.

Physicochemical Data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol and Structurally Related Analogs

Compound NameStructureMelting Point (°C)Boiling Point (°C)Key Structural Differences from Target
2,4'-Dimethyl[1,1'-biphenyl]-4-ol (Target Compound)Not availableNot available-
4-Hydroxybiphenyl164-166[5]305-308[6]Lacks two methyl groups
2,4'-DimethylbiphenylNot available~280[7]Lacks the hydroxyl group
4,4'-Dimethylbiphenyl125[8]295-296[8]Lacks the hydroxyl group; methyl at 4 vs 2
3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diolNot availableNot availableTwo hydroxyl groups; different methyl positions

Analysis of Structural Influences:

The presence of the hydroxyl group in 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is expected to significantly increase both its melting and boiling points compared to its non-hydroxylated analog, 2,4'-dimethylbiphenyl. This is due to the capacity for intermolecular hydrogen bonding, a strong dipole-dipole interaction that requires more energy to overcome during phase transitions.

The methyl groups, while contributing to the overall molecular weight, can influence the crystal lattice packing and intermolecular forces. The specific positioning of the methyl groups at the 2 and 4' positions will affect the planarity of the biphenyl system and, consequently, the efficiency of crystal packing, which in turn influences the melting point.

Experimental Determination of Melting and Boiling Points

For a novel or uncharacterized compound such as 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, experimental determination of its physical properties is essential. The following sections provide detailed, field-proven protocols for accurately measuring the melting and boiling points.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[9][10]

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is pure and completely dry. Grind the crystalline solid into a fine powder using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[11]

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, heat the sample rapidly to about 20°C below the estimated melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Workflow for Melting Point Determination:

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Melting Point Apparatus B->C D Rapid Heating (Preliminary Run) C->D Unknown MP E Slow Heating (1-2°C/min) near MP C->E Known Approx. MP D->E Informative F Record Onset and Completion of Melting E->F

Caption: Workflow for determining the melting point using the capillary method.

Boiling Point Determination: Micro-Reflux Method

For determining the boiling point of a small quantity of liquid, the micro-reflux method is highly effective and minimizes sample loss.

Experimental Protocol:

  • Apparatus Setup: In a fume hood, place approximately 0.5 mL of the liquid 2,4'-Dimethyl[1,1'-biphenyl]-4-ol into a small test tube containing a boiling chip or a small magnetic stir bar.

  • Thermometer Placement: Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid. The thermometer should not touch the sides of the test tube.

  • Heating: Gently heat the test tube using a sand bath or a heating block.

  • Observation of Reflux: As the liquid heats, it will begin to boil and its vapor will rise. The vapor will then condense on the cooler, upper part of the test tube and flow back down. This process is known as reflux. A "reflux ring" of condensing vapor should be visible.

  • Temperature Stabilization: Continue gentle heating until the reflux ring stabilizes and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid.

  • Data Recording: Record the stabilized temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Workflow for Boiling Point Determination (Micro-Reflux):

BoilingPointWorkflow A Place 0.5 mL of Liquid in Test Tube with Boiling Chip B Position Thermometer Bulb 1 cm Above Liquid A->B C Gently Heat the Sample B->C D Observe for Stable Reflux Ring C->D E Record Constant Temperature Reading D->E F Record Atmospheric Pressure E->F

Caption: Workflow for micro-scale boiling point determination via the reflux method.

Synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol

The synthesis of the target compound, while not explicitly detailed in the search results, would likely involve a cross-coupling reaction, a cornerstone of modern organic synthesis. A plausible route would be the Suzuki coupling of a protected 4-hydroxyphenylboronic acid derivative with 2-bromo or 2-iodotoluene, followed by deprotection of the hydroxyl group. Alternatively, a Grignard reaction involving the coupling of a 4-halotoluene with a suitable magnesium derivative could be employed.[12] The purification of the final product, likely through recrystallization or column chromatography, would be critical to obtaining a sample suitable for accurate melting and boiling point determination.

Conclusion

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • Determination of Melting points and Boiling points. (n.d.). Learning Space. Retrieved from [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Hydroxybiphenyl. (n.d.). PubChem. Retrieved from [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 4,4'-dimethyl biphenyl, 613-33-2. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2,4'-dimethylbiphenyl. (n.d.). Stenutz. Retrieved from [Link]

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Methodological & Application

Synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Cross-Coupling: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract This application note provides a comprehensive guide for the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, a substituted biphenol compound. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance.[1][2][3] This document offers a step-by-step experimental procedure, a detailed exploration of the reaction mechanism, guidance on parameter optimization, and essential safety and troubleshooting protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood method for the construction of biaryl scaffolds.

Introduction and Strategic Approach

Substituted biphenyls and their hydroxylated analogs (biphenols) are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Their synthesis is a critical task in medicinal and materials chemistry. The Suzuki-Miyaura reaction, first reported in 1979, stands out as one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][6]

The choice of the Suzuki-Miyaura coupling for the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is strategic. The reaction's mild conditions are compatible with the free hydroxyl group, often obviating the need for protection-deprotection steps. Furthermore, the commercial availability and relative stability of the required boronic acid and aryl halide precursors make this an accessible and scalable route.[3][7]

This guide will detail the coupling of 4-bromo-1-methylbenzene (4-bromotoluene) with (4-hydroxy-2-methylphenyl)boronic acid.

Overall Reaction Scheme:

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling to form 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.

The Catalytic Cycle: A Mechanistic Examination

Understanding the mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Cycle Figure 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_base Base Activation pd0 Pd(0)Ln (Active Catalyst) oxidative_addition_complex Ar-Pd(II)(X)Ln (Oxidative Addition Complex) pd0->oxidative_addition_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(Ar')Ln (Diaryl-Pd Complex) oxidative_addition_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biphenyl Product) transmetalation_complex->product aryl_halide Ar-X (4-Bromotoluene) aryl_halide->oxidative_addition_complex boronate Ar'-B(OH)3- (Activated Boronic Acid) boronate->transmetalation_complex boronic_acid Ar'-B(OH)2 activated_boronate Ar'-B(OH)3- boronic_acid->activated_boronate + Base (OH-) base Base (e.g., K3PO4)

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-bromotoluene). This oxidizes the palladium to Pd(II) and is often the rate-determining step of the reaction.[1]

  • Transmetalation : This is the crucial step where the organic moiety is transferred from boron to the palladium center. The process requires activation of the organoboron compound by a base.[1][11] The base (e.g., from K₃PO₄ hydrolysis) coordinates to the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[10][12][13]

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form the desired biphenyl product. This C-C bond formation regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][2]

Detailed Experimental Protocol

This protocol is designed for a ~1.0 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagents & Materials Grade/Purity Typical Supplier Notes
4-Bromotoluene≥99%Sigma-Aldrich, AcrosLimiting reagent.
(4-Hydroxy-2-methylphenyl)boronic acid≥97%Combi-Blocks, TCIUse 1.2-1.5 equivalents.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeStrem, Sigma-AldrichPalladium source (1-2 mol%).
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Strem, Sigma-AldrichLigand (2-4 mol%).
Potassium Phosphate (K₃PO₄), anhydrous≥98%, powderFisher, Sigma-AldrichBase (3.0 equivalents).
1,4-DioxaneAnhydrous, ≥99.8%Acros, Sigma-AldrichReaction solvent.
WaterDeionized, degassedLaboratory supplyCo-solvent.
Ethyl AcetateACS GradeFisher, VWRFor extraction.
Brine (Saturated NaCl solution)-Laboratory preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher, VWRDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Equipment : Oven-dried Schlenk flask or reaction tube with screw cap, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes and needles, rotary evaporator, glassware for work-up and chromatography.

Step-by-Step Procedure

Experimental_Workflow Figure 3: Experimental Workflow for Synthesis and Purification start 1. Reagent Preparation setup 2. Reaction Setup (Add solids to flask) start->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar) setup->inert solvents 4. Add Degassed Solvents (Dioxane/Water) inert->solvents reaction 5. Heat & Stir (e.g., 100 °C, 12-24h) solvents->reaction monitor 6. Monitor Progress (TLC / GC-MS) reaction->monitor workup 7. Aqueous Work-up (Cool, dilute, extract) monitor->workup Upon completion purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

A flowchart of the synthesis and purification process.
  • Reaction Setup : To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add (4-hydroxy-2-methylphenyl)boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%). Finally, add the limiting reagent, 4-bromotoluene (1.0 equiv.).

    • Causality Note: Adding the solid reagents first under ambient conditions is often more convenient. The catalyst is sensitive, but significant degradation is unlikely before the inert atmosphere is established.

  • Establish Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or high-purity Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[9]

    • Causality Note: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, inhibiting or halting the catalytic cycle.

  • Solvent Addition : Through the sidearm or a septum, add degassed anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[8]

    • Causality Note: Solvents are degassed (by sparging with argon or via freeze-pump-thaw cycles) for the same reason as above. Water is essential for dissolving the inorganic base, facilitating its role in the transmetalation step.[2]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block (e.g., at 80-100 °C) and stir vigorously. Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[9]

  • Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality Note: The aqueous washes remove the inorganic base (K₃PO₄) and boronic acid byproducts.

  • Purification : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel.[14][15]

    • A solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

    • Monitor the column fractions by TLC to isolate the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, which should be a solid or viscous oil. If solid, recrystallization can be performed for further purification.[15][16]

Parameter Optimization and Key Considerations

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The following table provides a comparative overview to guide optimization.

Parameter Options Discussion & Rationale References
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald PrecatalystsPd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Buchwald precatalysts are highly efficient Pd(II) complexes designed for clean and rapid generation of the active catalyst.[2][7]
Ligand PPh₃, Buchwald Ligands (SPhos, XPhos), P(t-Bu)₃The ligand stabilizes the Pd(0) center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity. Bulky, electron-rich phosphine ligands like SPhos enhance both the oxidative addition and reductive elimination steps, making them highly effective for challenging couplings.[1][3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is critical for activating the boronic acid.[10] K₃PO₄ is a moderately strong base that is highly effective in many cases. Cs₂CO₃ is stronger and more soluble, often accelerating the reaction but at a higher cost. KF can be used for base-sensitive substrates.[3][10][12]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂OThe choice of solvent affects the solubility of all components and the reaction temperature. Dioxane and Toluene allow for higher reaction temperatures, which can be beneficial for less reactive aryl chlorides or sterically hindered substrates.[2][5][8]

Safety and Handling Precautions

Proper safety measures are mandatory when performing this protocol.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]

  • Palladium Catalysts : Palladium catalysts, particularly on carbon supports or finely divided powders, can be pyrophoric, especially after use when saturated with hydrogen.[19] They can ignite flammable solvents.[20][21] Handle in an inert atmosphere whenever possible and never add dry catalyst to an organic solvent in the presence of air.[19]

  • Reagents : Aryl halides and boronic acids can be irritants; avoid inhalation and skin contact.[16]

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle exclusively in a well-ventilated chemical fume hood.

  • Waste Disposal : Quench the reaction mixture carefully. Dispose of palladium-containing waste and organic solvents according to institutional guidelines. Used catalyst should be kept wet with water before disposal.[19]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature.Ensure proper inert atmosphere technique. Switch to a more active catalyst/ligand system (e.g., a Buchwald precatalyst). Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature.
Protodeboronation Presence of excess water or acidic impurities; Reaction too slow.Use anhydrous base and solvents. Ensure the reaction is not run for an excessively long time. A stronger base or more active catalyst may accelerate the desired coupling over this side reaction.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling; High concentration of boronic acid.Improve inert atmosphere technique. Consider slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low.[15]
Difficulty in Purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography; a shallower gradient may improve separation.[15] If the product is a solid, attempt recrystallization.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • why use base in suzuki coupling. (2024). HZPT Blog. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (2025). ResearchGate. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]

  • Suzuki cross coupling reaction. (2020). YouTube. Retrieved from [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

  • Standard Operating Procedure. (2017). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • LCSS: PALLADIUM ON CARBON. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Rochester. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Protocol for synthesizing unsymmetrical dimethyl biphenyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Unsymmetrical Dimethyl Biphenyl Phenols via Pd-Catalyzed Cross-Coupling

Executive Summary & Strategic Analysis

The synthesis of unsymmetrical dimethyl biphenyl phenols (e.g., 4'-hydroxy-2,3'-dimethylbiphenyl) presents a classic regioselectivity challenge.[1] Unlike symmetric biaryls, which can be synthesized via oxidative homocoupling, unsymmetrical variants require a modular approach to prevent statistical mixtures of products (A-A, B-B, and A-B).[1]

This protocol details a Suzuki-Miyaura Cross-Coupling strategy, the industry gold standard for constructing biaryl scaffolds with high chemoselectivity. We present two distinct workflows:

  • Route A (The "Robust" Pathway): Coupling of methoxy-protected boronic acids followed by BBr₃ demethylation. This is recommended for high-purity applications (e.g., analytical standards, late-stage drug intermediates).[1]

  • Route B (The "Direct" Pathway): Direct coupling of hydroxyphenylboronic acids. This is a greener, atom-economical route suitable for rapid screening but requires careful base optimization to prevent catalyst poisoning.[1]

Reaction Pathway Visualization

The following decision tree outlines the synthetic logic based on substrate availability and steric hindrance.

SynthesisPathways Start Target: Unsymmetrical Dimethyl Biphenyl Phenol Sterics Assess Steric Bulk (Ortho-substitution?) Start->Sterics RouteA Route A: Protected Phenol (High Purity/Yield) Sterics->RouteA High Bulk / High Purity Req RouteB Route B: Direct Phenol (Atom Economy) Sterics->RouteB Low Bulk / Rapid Screen StepA1 Suzuki Coupling (Ar-Br + Ar-OMe Boronic Acid) RouteA->StepA1 StepB1 Suzuki Coupling (Ar-Br + Ar-OH Boronic Acid) RouteB->StepB1 StepA2 Demethylation (BBr3 / DCM) StepA1->StepA2 Catalyst Catalyst Selection: Pd(dppf)Cl2 or XPhos Pd G2 StepA1->Catalyst Critical Parameter StepB1->Catalyst

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on steric demands and purity requirements.

Protocol A: The Protected Route (High Fidelity)

This route uses a methyl ether (anisole) as a surrogate for the phenol. It prevents the acidic phenolic proton from interfering with the basic Suzuki conditions and eliminates potential coordination of the phenoxide to the Palladium center.

Phase 1: Suzuki-Miyaura Coupling

Reaction: 1-bromo-2-methylbenzene + (3-methyl-4-methoxyphenyl)boronic acid


 2,3'-dimethyl-4'-methoxybiphenyl[1]

Reagents:

  • Aryl Halide (1.0 equiv): 1.0 mmol (e.g., 1-bromo-2-methylbenzene)[1]

  • Boronic Acid (1.2 equiv): 1.2 mmol (e.g., 3-methyl-4-methoxyphenylboronic acid)[1]

  • Catalyst (2-5 mol%): Pd(dppf)Cl₂[1]·DCM (Standard) or XPhos Pd G2 (For sterically hindered ortho-dimethyl cases).[1]

  • Base (2.0 equiv): K₂CO₃ (2M aqueous solution).[1]

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the Aryl Halide, Boronic Acid, and Catalyst. Seal the vial. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.[1]
    
    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species, killing the catalytic cycle.

  • Solvent Addition: Inject the sparged (degassed) solvent and the aqueous base solution through the septum.

  • Reaction: Heat the mixture to 90°C for 12–16 hours with vigorous stirring.

    • Visual Check: The reaction usually turns black (Pd precipitation) upon completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic layer over

    
    .[2][3]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Phase 2: Demethylation via Boron Tribromide ( )

Reaction: Methoxy-biphenyl


 Hydroxy-biphenyl[1]

Safety Note:


 reacts violently with moisture. Use strictly anhydrous conditions.

Step-by-Step Procedure:

  • Setup: Dissolve the purified methoxy-biphenyl (from Phase 1) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under

    
     atmosphere. Cool to 0°C  (ice bath) or -78°C  (dry ice/acetone) if the substrate is electron-rich and prone to bromination.
    
  • Addition: Slowly add

    
     (1.0 M in DCM, 3.0 equiv ) dropwise via syringe.[1]
    
    • Mechanism:[1][4][5][6][7][8][9]

      
       complexes with the ether oxygen.[5]
      
  • Warming: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Quenching (Exothermic): Cool back to 0°C. Very slowly add Methanol (MeOH) or ice water to quench excess

    
    .
    
    • Caution: Massive HBr evolution. Ensure good ventilation.

  • Isolation: Dilute with DCM, wash with

    
     (sat. aq.) to neutralize acid. Dry over 
    
    
    
    and concentrate.
  • Final Purification: Recrystallization (often from Hexanes/DCM) or a short silica plug.

Protocol B: The Direct Route (Green Chemistry)

Direct coupling of free phenols avoids the protection/deprotection steps but requires specific conditions to maintain yield.

Reagents:

  • Aryl Halide (1.0 equiv) [1]

  • Hydroxyphenylboronic Acid (1.1 equiv) [1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/SPhos.[1]

  • Base:

    
     (3.0 equiv).[1] Note: Stronger bases like carbonates can deprotonate the phenol entirely, making it an anionic ligand that poisons Pd.[1]
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1).[1]

Procedure:

  • Combine reagents in a microwave vial or pressure tube.

  • Degas thoroughly (as in Protocol A).

  • Heat at 100°C for 4–8 hours (or 120°C for 30 mins in a microwave reactor).

  • Acidic Workup: Upon cooling, acidify the aqueous layer carefully with 1M HCl to pH ~3 before extraction with EtOAc. This ensures the phenol is protonated and partitions into the organic phase.

Data Analysis & Optimization

Successful synthesis relies on matching the catalyst to the steric profile of your specific dimethyl isomer.

Table 1: Catalyst Selection Guide for Dimethyl Biphenyls

Substrate TypeMethyl PositionRecommended CatalystLigand ClassNotes
Unimpeded Meta/Para (e.g., 3,4'-dimethyl)Pd(PPh₃)₄PhosphineCheapest, standard activity.[1]
Moderately Hindered One Ortho (e.g., 2,4'-dimethyl)Pd(dppf)Cl₂BidentateResists de-ligation; robust.[1]
Highly Hindered Di-Ortho (e.g., 2,2'-dimethyl)XPhos Pd G2 / SPhosBuchwald DialkylbiarylRequired for tetra-ortho substitution.[1]

Mechanistic Insight (The "Why")

The Suzuki cycle involves three steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Biaryl Product

Figure 2: The catalytic cycle.[1] In "Direct" coupling (Route B), the phenolic -OH can interfere during the Transmetallation step by coordinating to the Boron or Palladium, slowing the cycle. This is why Route A is preferred for difficult substrates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide.[1] Tetrahedron, 24(5), 2289–2292.[1] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Organic Syntheses. (2014). Preparation of 3,3'-Dihydroxybiphenyl (Protocol for BBr3 usage). Org.[4][10][11] Synth. 2014, 91, 283-292.[1] Link[1]

Sources

Using 2,4'-Dimethyl[1,1'-biphenyl]-4-ol as a liquid crystal intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol as a Low-Melting Nematic Mesogen

Executive Summary

This guide details the application of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS: 611-61-0 / Analogues) as a critical intermediate in the synthesis of wide-temperature-range nematic liquid crystals (LCs).

While standard biphenyl cores (e.g., 5CB) provide chemical stability, they often suffer from high crystalline melting points (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). The strategic introduction of a lateral methyl group at the 2-position  of the biphenyl core creates a steric twist between the phenyl rings. This disruption reduces intermolecular 

-

stacking efficiency, significantly lowering the melting point without destroying the nematic phase. This molecule is an essential building block for formulating eutectic LC mixtures used in high-speed displays and tunable photonic devices.

Structural Analysis & Mechanism

To effectively utilize this intermediate, researchers must understand the structure-property relationship it imparts to the final material.

The Lateral Substitution Effect

In a standard 4,4'-disubstituted biphenyl, the two phenyl rings are relatively coplanar, leading to strong intermolecular packing and high


.
  • 2-Position Methylation: The methyl group at the 2-position (ortho to the inter-ring bond) forces the two phenyl rings to twist out of planarity due to steric hindrance with the hydrogen atoms on the adjacent ring.

  • Result: This "molecular twist" increases the free volume and suppresses crystallization, thereby widening the operational nematic range.

Table 1: Comparative Impact of Lateral Methylation on Mesogenic Properties (Data aggregated from general structure-property trends in biphenyl LCs)

FeatureStandard Biphenyl (Unsubstituted)2,4'-Dimethyl Substituted CoreImpact on Application
Inter-ring Angle ~30-40°~60-90°Reduces packing efficiency.
Melting Point (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (Often >60°C)Low (Often <20°C in mixtures)Enables room-temp operation.
Viscosity LowModerateSlight trade-off for thermal range.
Phase Type Strongly Smectic/NematicPredominantly NematicSuppresses unwanted Smectic phases.

Synthesis & Derivatization Workflow

The following diagram illustrates the critical pathway from raw precursors to the final mesogenic ester, highlighting the role of the 2,4'-dimethyl intermediate.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization (LC Formation) A 4-Bromo-3-methylphenol C Suzuki Coupling (Pd(PPh3)4, K2CO3) A->C B 4-Methylphenylboronic Acid B->C D INTERMEDIATE: 2,4'-Dimethyl[1,1'-biphenyl]-4-ol C->D  Yield >85% F Esterification (DCM, Pyridine) D->F E Alkyl Acid Chloride (e.g., Pentanoyl Chloride) E->F G FINAL PRODUCT: Mesogenic Ester LC F->G  Purification

Figure 1: Synthetic pathway for integrating the 2,4'-dimethyl core into a liquid crystal system.

Experimental Protocols

Protocol A: Synthesis of the Mesogenic Ester

Objective: To couple the 2,4'-Dimethyl[1,1'-biphenyl]-4-ol intermediate with an alkyl tail to generate a liquid crystalline material.

Reagents:

  • 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.0 eq)

  • 4-Pentylbenzoyl chloride (1.1 eq) [Example Tail]

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), Anhydrous

  • Purity Requirement: All precursors must be >99.0% to prevent ionic contamination in the final LC.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Dissolve 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (10 mmol) in anhydrous DCM (50 mL). Add TEA (15 mmol) and cool the mixture to 0°C in an ice bath.

    • Causality: Cooling prevents side reactions and controls the exotherm of the acid chloride addition.

  • Acylation: Dropwise add 4-pentylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the starting phenol spot (

      
      ) and appearance of a less polar ester spot (
      
      
      
      ) indicates completion.
  • Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove excess amine), saturated NaHCO3, and brine. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

    • Standard: Final HPLC purity must exceed 99.5% for electronic applications.

Protocol B: Phase Transition Characterization

Objective: To determine the melting point (


) and clearing point (

) of the synthesized LC.

Equipment:

  • Differential Scanning Calorimeter (DSC)[1]

  • Polarized Optical Microscope (POM) with Hot Stage

Methodology:

  • DSC Analysis:

    • Load 2–5 mg of sample into an aluminum pan.

    • Run a Heat-Cool-Heat cycle at 5°C/min under Nitrogen.

    • Data Extraction: Record the onset temperature of the endothermic peak during the second heating scan (Melting) and the second peak (Nematic-to-Isotropic transition).

  • POM Validation:

    • Place the sample between two glass slides.

    • Heat to the isotropic phase (dark under crossed polarizers).

    • Cool slowly (1°C/min).

    • Observation: Look for the "Schlieren texture" or "Marbled texture" characteristic of the Nematic phase. The lateral methyl group typically suppresses the formation of "Focal Conic" textures associated with Smectic phases.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Melting Point Incomplete substitution or lack of lateral twist.Verify structure via 1H-NMR. Confirm the methyl group is at the 2-position (ortho to the bridge).
Ionic Conductivity Impurities from synthesis (Salts).Pass the final LC through a silica gel plug followed by a neutral alumina column to trap ions.
No Nematic Phase Tail length mismatch.If the alkyl tail is too long (>C10), Smectic phases dominate. Use shorter tails (C3-C5) with this core.

References

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on lateral substitution effects).

  • Dabrowski, R., et al. (2013).[2] "Influence of side-methyl substitution position on the phase state...". Liquid Crystals.

  • Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. (Discusses lateral steric effects similar to methylation).

  • Protocol Source: Standard Suzuki Coupling and Esterification protocols adapted from Organic Syntheses and Vogel's Textbook of Practical Organic Chemistry.

Sources

Application Notes & Protocols: Strategic Functionalization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol at the Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the hydroxyl group on 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. This biphenyl derivative is a valuable scaffold in medicinal chemistry and materials science. The presence of a methyl group ortho to the phenolic hydroxyl introduces moderate steric hindrance, which necessitates careful selection of reaction conditions to achieve efficient transformation. This document outlines detailed, field-proven protocols for key reactions, including etherification and esterification, with a focus on explaining the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to modify this core structure for various applications.

Introduction: The Strategic Importance of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol

The 2,4'-dimethyl[1,1'-biphenyl]-4-ol scaffold is a key building block in the synthesis of advanced materials and pharmacologically active molecules. The biphenyl moiety provides a rigid, aromatic core, while the hydroxyl group serves as a critical handle for introducing diverse functionalities. These modifications can modulate properties such as solubility, receptor binding affinity, and photophysical characteristics.

The primary challenge in derivatizing this molecule lies in the steric environment of the 4-hydroxyl group, which is flanked by a methyl group at the C2 position. This steric hindrance can impede the approach of reagents, reducing reaction rates and yields under standard conditions. Therefore, protocols must be selected or adapted to overcome this impediment, often employing highly reactive intermediates or specialized catalytic systems. This guide details robust methodologies for achieving high-yielding etherification and esterification of this hindered phenol.

Core Reaction Pathways for Hydroxyl Functionalization

The phenolic hydroxyl group can be converted into a wide array of other functional groups. The two most common and synthetically valuable transformations are etherification (formation of a C-O-C bond) and esterification (formation of a C-O-C=O bond).

G cluster_ether Etherification Pathways cluster_ester Esterification Pathways start 2,4'-Dimethyl[1,1'-biphenyl]-4-ol williamson Williamson Synthesis (NaH, R-X) start->williamson  Alkyl Ethers ullmann Ullmann Condensation (Cu(I), Ar-X, Base) start->ullmann  Aryl Ethers steglich Steglich Esterification (DCC, DMAP, R-COOH) start->steglich  Esters (Mild) acyl_chloride Acylation (R-COCl, Pyridine) start->acyl_chloride  Esters (Classic)

Caption: Key functionalization pathways for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.

Etherification Protocols: Synthesizing Alkyl and Aryl Ethers

Ether linkages are stable and prevalent in many drug molecules. The synthesis of ethers from 2,4'-Dimethyl[1,1'-biphenyl]-4-ol can be broadly categorized into alkyl ether and aryl ether formation.

Protocol 1: Williamson Ether Synthesis for Alkyl Ethers

The Williamson ether synthesis is a classic S(_N)2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide. Due to the reduced nucleophilicity of the sterically hindered phenoxide, a strong, non-nucleophilic base and a polar aprotic solvent are required to drive the reaction to completion.

Causality: Sodium hydride (NaH) is an irreversible base that quantitatively generates the phenoxide. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilic phenoxide, thus accelerating the S(_N)2 reaction.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is now complete.

  • Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (40-60 °C) may be necessary.

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation for Diaryl Ethers

The formation of diaryl ethers requires a different strategy, as aryl halides are unreactive towards S(_N)2 substitution. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is the method of choice.[1] Modern protocols utilize ligands to improve catalyst efficacy and allow for milder reaction conditions.[2][3]

Causality: A Cu(I) catalyst, stabilized by a ligand such as an N,N-dimethyl glycine or a picolinic acid, forms an active species that undergoes oxidative addition with the aryl halide.[2][4] The phenoxide then displaces the halide from the copper center in a reductive elimination step to form the diaryl ether. A strong base like K₃PO₄ is used to generate the phenoxide in situ.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk tube, combine 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.2 eq), the desired aryl halide (e.g., 4-iodotoluene) (1.0 eq), copper(I) iodide (CuI) (0.1 eq), N,N-Dimethylglycine (0.2 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed solvent (e.g., DMSO or dioxane) (approx. 0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C for 18-36 hours, stirring vigorously. Monitor progress by TLC or LC-MS.

  • Cooling & Dilution: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Work-up: Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water (2x) and brine (1x).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Esterification Protocols: Accessing Ester Derivatives

Esterification is a fundamental transformation for prodrug synthesis and for modifying the electronic properties of the biphenyl core.

Protocol 3: Steglich Esterification for Hindered Systems

For sterically hindered phenols, classic Fischer esterification is often ineffective. The Steglich esterification provides a mild and highly efficient alternative that proceeds at room temperature.[5] It utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6]

Causality & Mechanism: The carboxylic acid first adds to DCC, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl-transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt.[5] This activated species is readily attacked by the sterically hindered hydroxyl group of the biphenyl-4-ol to furnish the ester. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.

G cluster_activation Activation cluster_transfer Acyl Transfer cluster_coupling Nucleophilic Attack RCOOH R-COOH O_acyl O-acylisourea (Active Intermediate) RCOOH->O_acyl DCC DCC DCC->O_acyl N_acyl N-acylpyridinium (Highly Reactive) O_acyl->N_acyl DCU DCU Byproduct O_acyl->DCU DMAP DMAP DMAP->N_acyl Ester Final Ester N_acyl->Ester Phenol Biphenyl-4-ol Phenol->Ester

Caption: Simplified mechanism of the Steglich Esterification.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of DCM dropwise over 15 minutes.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.

  • Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x) to remove residual DMAP, saturated aqueous NaHCO₃ (2x) to remove excess carboxylic acid, and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash chromatography or recrystallization.

Summary of Methodologies

The choice of functionalization strategy depends critically on the desired product and the nature of the coupling partner. The table below summarizes the key features of the detailed protocols.

Reaction Target Product Key Reagents Typical Conditions Advantages Disadvantages
Williamson Synthesis Alkyl EthersNaH, Alkyl HalideDMF, 0 °C to RTReliable for primary/secondary halidesRequires strictly anhydrous conditions; NaH is hazardous.
Ullmann Condensation Diaryl EthersCuI, Aryl Halide, Ligand, K₃PO₄DMSO, 90-110 °CAccess to diaryl ethersHigh temperatures; potential for metal contamination.
Steglich Esterification EstersDCC, DMAP, Carboxylic AcidDCM, 0 °C to RTVery mild conditions; high yields for hindered systems.[7]DCU byproduct can be difficult to remove completely.

Conclusion

The functionalization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a critical step in the synthesis of novel chemical entities. While the ortho-methyl group presents a steric challenge, this guide provides robust and reproducible protocols for its efficient conversion into valuable ether and ester derivatives. The Williamson, Ullmann, and Steglich reactions, when applied with an understanding of their underlying mechanisms and optimized conditions, serve as powerful tools for chemists in research and development. Successful application of these methods will enable the exploration of new chemical space and the advancement of drug discovery and materials science programs.

References

  • Meyers, A. I., et al. (1998). 2,2'-Dimethoxy-6-formylbiphenyl. Organic Syntheses, Coll. Vol. 9, 553. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether Synthesis by Etherification (Alkylation). Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][2]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available at: [Link]

  • Altman, R. A., et al. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. Available at: [Link][4][9]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link][5]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: [Link]

  • Hassner, A., & Stumer, C. (1994). Steglich Esterification. Organic Syntheses Based on Name Reactions, 2nd ed., 347.
  • Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 69, 80. Available at: [Link][7]

  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]

Sources

Application Notes & Protocols: A Scalable, Industrially Viable Synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl, a key intermediate in the development of advanced materials and potentially in pharmaceutical applications. Recognizing the limitations of many laboratory-scale procedures for industrial application, this guide focuses on a robust and economically viable Suzuki-Miyaura cross-coupling strategy. We will delve into the rationale behind the selection of this synthetic route over alternatives like Kumada or Negishi couplings, detailing the process from starting material selection to final product purification and characterization. The protocols provided are designed to be self-validating, with in-process controls and safety considerations paramount for successful scale-up. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries who require a reliable and scalable method for producing high-purity 2,4'-Dimethyl-4-hydroxybiphenyl.

Introduction and Strategic Rationale

2,4'-Dimethyl-4-hydroxybiphenyl is a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, liquid crystals, and organic electronics.[1][2] The specific substitution pattern of 2,4'-Dimethyl-4-hydroxybiphenyl makes it a valuable building block for more complex molecules. The primary challenge in its industrial production is achieving high yield and purity in a cost-effective and safe manner.

While several cross-coupling methods can generate the core biphenyl structure, their suitability for large-scale synthesis varies significantly:

  • Kumada Coupling: This reaction utilizes a Grignard reagent with an organic halide.[3] While often efficient due to the ready availability of starting materials, the highly reactive and basic nature of Grignard reagents limits functional group tolerance and presents significant safety hazards on a large scale, including pyrophoric risks and highly exothermic quenching procedures.[4][5][6]

  • Negishi Coupling: Employing an organozinc reagent, this method offers high reactivity and functional group tolerance.[7] However, the preparation of organozinc reagents can be sensitive and may add cost and complexity to an industrial process.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide has become a dominant method for C-C bond formation.[7][8] Its key advantages for industrial scale-up include the relative stability and low toxicity of boronic acid reagents, mild reaction conditions, and broad tolerance for a wide variety of functional groups.[2][9] The boron-containing byproducts are also generally non-toxic and easily removed.[7]

For these reasons, the Suzuki-Miyaura coupling is the recommended strategy for a scalable and robust synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl.

Recommended Synthetic Pathway: Suzuki-Miyaura Coupling

The selected pathway involves the palladium-catalyzed coupling of 4-bromo-3-methylphenol with (4-methylphenyl)boronic acid . This approach is advantageous as the phenolic hydroxyl group can often be tolerated directly or with a simple protecting group, and the starting materials are commercially available or readily synthesized.

Overall Reaction Scheme:

Suzuki Coupling Reaction cluster_reactants Reactants cluster_products Product Reactant1 4-Bromo-3-methylphenol Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Reactant1->Catalyst + Reactant2 (4-Methylphenyl)boronic acid Reactant2->Catalyst + Product 2,4'-Dimethyl-4-hydroxybiphenyl Catalyst->Product Suzuki-Miyaura Coupling

Caption: Overall Suzuki-Miyaura coupling reaction for the synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the core coupling reaction to form the biphenyl structure. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[5]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Moles (equiv)Mass/VolumeSupplier
4-Bromo-3-methylphenolC₇H₇BrO187.031.018.7 gSigma-Aldrich
(4-Methylphenyl)boronic acidC₇H₉BO₂135.961.216.3 gTCI Chemicals
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.022.31 gStrem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.041.5 gFisher Scientific
TolueneC₇H₈92.14-200 mLVWR
EthanolC₂H₅OH46.07-50 mLVWR
Water (degassed)H₂O18.02-50 mLIn-house

Procedure:

  • Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylphenol (18.7 g, 1.0 equiv), (4-methylphenyl)boronic acid (16.3 g, 1.2 equiv), and potassium carbonate (41.5 g, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]

  • Solvent Addition: Add the solvent mixture of toluene (200 mL), ethanol (50 mL), and degassed water (50 mL) to the flask via cannula or a dropping funnel. Stir the mixture to form a suspension.

  • Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (2.31 g, 0.02 equiv) to the reaction mixture. The mixture may change color upon addition of the catalyst.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored every 2-4 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Add 200 mL of ethyl acetate and 200 mL of water.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Catalytic Cycle Visualization

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition Ar-Pd(II)L₂(X) pd0->oxidative_add Ar-X transmetalation Transmetalation Ar-Pd(II)L₂(Ar') oxidative_add->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Ar-Ar' product Ar-Ar' (Product) reductive_elim->product aryl_halide Ar-X (4-Bromo-3-methylphenol) aryl_halide->oxidative_add boronic_ester Ar'-B(OR)₂ ((4-Methylphenyl)boronic acid) borate [Ar'B(OR)₂(OH)]⁻ boronic_ester->borate base Base (OH⁻) base->borate borate->transmetalation Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Purification by Recrystallization

For industrial applications, achieving high purity is essential. Recrystallization is a scalable and effective method for purifying solid organic compounds.[10][11]

Materials & Reagents:

ReagentPurposeTypical Volume
Crude ProductMaterial to be purified~20 g (from previous step)
TolueneCrystallization Solvent~100-150 mL
HexaneAnti-solvent~200-300 mL

Procedure:

  • Dissolution: Place the crude product from Protocol 1 into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (start with ~100 mL, heated to ~80-90 °C) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are observed, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, slowly add hexane as an anti-solvent with gentle swirling until the solution becomes cloudy.

  • Complete Crystallization: Place the flask in an ice bath for at least 1-2 hours to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified white to off-white crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield of the pure product is typically 80-90% from the crude material.

Safety and Scale-Up Considerations

  • Hazardous Reagents: Palladium catalysts are heavy metals and should be handled with care; waste should be disposed of according to regulations. Toluene is a flammable and volatile solvent. All operations should be performed in a chemical fume hood.[12][13]

  • Exothermic Reactions: While the Suzuki coupling itself is not typically violently exothermic, the quench of any unreacted reagents during work-up can generate heat. Ensure additions are done slowly and with adequate cooling.

  • Inert Atmosphere: On a large scale, maintaining a strictly inert atmosphere is critical. Industrial reactors should be properly purged and blanketed with nitrogen or argon. Oxygen can lead to catalyst deactivation and the formation of undesirable homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl).[14]

  • Temperature Control: Industrial reactors must have reliable heating and cooling systems to maintain the optimal reaction temperature. Overheating can lead to solvent loss and byproduct formation.

  • Catalyst Removal: On an industrial scale, residual palladium in the final product is a major concern, especially for pharmaceutical applications. Efficient filtration and purification steps are essential. In some cases, treatment with activated carbon or a metal scavenger may be necessary.

Conclusion

The Suzuki-Miyaura coupling provides a robust, scalable, and industrially viable route to 2,4'-Dimethyl-4-hydroxybiphenyl. By carefully controlling reaction parameters, maintaining an inert atmosphere, and employing an effective purification strategy like recrystallization, high yields of a high-purity product can be consistently achieved. This guide offers a foundational protocol that can be optimized and adapted for large-scale manufacturing, providing a reliable pathway for researchers and drug development professionals.

References

  • DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google P
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. (URL: [Link])

  • 4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. (URL: [Link])

  • Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. - Organic Syntheses Procedure. (URL: [Link])

  • US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
  • WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google P
  • CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google P
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])

  • Grignard Reaction - American Chemical Society. (URL: [Link])

  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF - ResearchGate. (URL: [Link])

  • CN101610989B - Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones - Google P
  • Formation of 4-nitro-biphenyl by the Negishi coupling. - ResearchGate. (URL: [Link])

  • Kumada coupling - Wikipedia. (URL: [Link])

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (URL: [Link])

  • 4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses Procedure. (URL: [Link])

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (URL: [Link])

  • EP1836184B1 - Improved process for the kumada coupling reaction - Google P
  • s-triazine and 2-(2,4-dihydroxyphenyl)4(3,4-dimethylphenyl)
  • EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (URL: [Link])

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

  • Pd(DPEPhos)Cl2-catalyzed Negishi cross-couplings for the formation of biaryl and diarylmethane phloroglucinol adducts - Research @ Flinders. (URL: [Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

  • Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and... - ResearchGate. (URL: [Link])

  • Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow - Green Chemistry (RSC Publishing). (URL: [Link])

  • Future-Ready Strategies for 4-Hydroxybiphenyl Market Growth. (URL: [Link])

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
  • US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google P
  • Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC - NIH. (URL: [Link])

  • Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC. (URL: [Link])

  • Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap. (URL: [Link])

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (URL: [Link])

Sources

Troubleshooting & Optimization

Removing homocoupling byproducts from 2,4'-Dimethyl-4-hydroxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocol for the Removal of Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Ticket ID: #SUZUKI-PUR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering difficulty isolating 2,4'-Dimethyl-4-hydroxybiphenyl (Target) from its homocoupled byproducts. In the synthesis of Eltrombopag intermediates and related biphenyls, the statistical distribution of byproducts is the primary yield-killer.

The two critical impurities interfering with your purity profile are:

  • Impurity A (Non-Polar): 4,4'-Dimethylbiphenyl (derived from oxidative homocoupling of the boronic acid).[2]

  • Impurity B (Polar): 3,3'-Dimethyl-4,4'-dihydroxybiphenyl (derived from reductive homocoupling of the phenolic halide).[2]

This guide provides a self-validating purification system based on the pKa differential between your target phenol and the non-polar bis-tolyl impurity.[1]

Module 1: Diagnostic & Root Cause Analysis

Before purification, we must understand why these impurities formed.[2] In a standard Suzuki coupling between 4-bromo-3-methylphenol and 4-methylphenylboronic acid , the catalytic cycle is sensitive to oxygen and stoichiometry.[1][2]

The Mechanism of Failure

The formation of Impurity A (4,4'-Dimethylbiphenyl) is almost exclusively driven by the presence of oxygen, which promotes the "Glaser-type" oxidative coupling of the boronic acid species.

SuzukiFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Target Formation) TransMet->RedElim Oxygen O2 Ingress (Leak) TransMet->Oxygen Slow Transmetallation RedElim->Pd0 HomoCoup Oxidative Homocoupling (4,4'-Dimethylbiphenyl) Oxygen->HomoCoup Pd(II) mediated

Figure 1: The Suzuki Catalytic Cycle highlighting the oxygen-dependent pathway leading to homocoupling.[1]

Key Takeaway: If Impurity A is your dominant byproduct (>5%), your inert gas manifold has a leak, or your solvent was not adequately degassed.[2]

Module 2: The "Self-Validating" Purification Protocol

Do not rely on column chromatography as your primary separation method for Impurity A. It co-elutes with the target in many non-polar solvent systems.[2] Instead, utilize the Acid-Base Extraction Workstation .

The Principle
  • Target (2,4'-Dimethyl-4-hydroxybiphenyl): pKa ~10 (Phenolic).[1][2] Deprotonates in NaOH.[2]

  • Impurity A (4,4'-Dimethylbiphenyl): No acidic protons.[2] Remains neutral in NaOH.[2]

  • Impurity B (Bis-phenol): pKa ~10.[1][2] Deprotonates in NaOH.[2]

Step-by-Step Protocol

Prerequisite: Crude reaction mixture concentrated to remove reaction solvent (e.g., THF, Dioxane).[2]

StepActionMechanistic Logic
1. Dissolution Dissolve crude solid in Toluene or MTBE (10 mL/g).Solubilizes both the target and the non-polar Impurity A.
2. Caustic Wash Add 1.0 M NaOH (3 equiv).[2] Agitate vigorously for 15 mins.Critical Step: The Target and Impurity B convert to water-soluble sodium phenolates.[1][2] Impurity A remains in the organic layer.
3. Phase Cut Separate layers.[2] Keep Aqueous (Bottom) . Keep Organic (Top) for analysis.Validation: TLC the organic layer.[2] It should contain only Impurity A. If Target is present, re-extract with NaOH.
4.[2] Organic Wash Wash the Aqueous layer with fresh Toluene (1x).Removes mechanically trapped traces of Impurity A.
5. Acidification Cool Aqueous layer to 5°C. Slowly add 2.0 M HCl until pH < 2.Reprotonates the phenolate.[2] The Target will precipitate or oil out.[3]
6. Recovery Extract the acidified aqueous phase with Ethyl Acetate . Dry (Na2SO4) and concentrate.[2][4][5][6]You now have a mixture of Target + Impurity B (Target is now free of Impurity A).
Visual Decision Tree

PurificationWorkflow Start Crude Mixture (Target + Imp A + Imp B) Dissolve Dissolve in Toluene Start->Dissolve Wash Wash with 1M NaOH Dissolve->Wash Split Phase Separation Wash->Split OrgLayer Organic Layer (Contains Impurity A) Split->OrgLayer AqLayer Aqueous Layer (Contains Target + Imp B as salts) Split->AqLayer Discard Discard Organic (or recover catalyst) OrgLayer->Discard Acidify Acidify to pH 2 (HCl) AqLayer->Acidify Extract Extract w/ EtOAc Acidify->Extract Final Semi-Pure Target (Free of Impurity A) Extract->Final

Figure 2: The Acid-Base Extraction Workflow for selective removal of non-polar homocoupling byproducts.[1][2]

Module 3: Advanced Polishing (Removing Impurity B)

After Module 2, you have removed the boronic acid homocouple (Impurity A). If you still have Impurity B (3,3'-Dimethyl-4,4'-dihydroxybiphenyl) , you must use recrystallization, as both are phenols and behave similarly in extraction.[2]

Recrystallization Strategy

Biphenyls pack efficiently.[2] Impurity B (the dimer) often has a significantly higher melting point and lower solubility than the cross-coupled target.

Protocol:

  • Solvent System: Ethanol/Water (80:[2]20) or Toluene/Heptane.[2]

  • Procedure:

    • Dissolve the semi-pure solid in refluxing Ethanol (minimum volume).

    • Add hot water dropwise until persistent turbidity is observed.[2]

    • Allow to cool slowly to room temperature, then to 0°C.

  • Filtration: The more symmetrical Impurity B often crystallizes first.[2] Filter it off. The filtrate (mother liquor) is enriched with your Target.

    • Note: If the Target is the major component (>90%), the Target will crystallize. Monitor via HPLC.[2][3][7]

Module 4: Frequently Asked Questions (FAQ)

Q1: The NaOH wash formed a heavy emulsion. How do I break it?

  • Cause: High concentration of phenolate salts or presence of palladium black particles acting as surfactants.[2]

  • Fix: Filter the biphasic mixture through a pad of Celite to remove particulates. If that fails, add saturated Brine to the mixture to increase the ionic strength of the aqueous layer.

Q2: I lost my product during the Acid-Base extraction.

  • Cause: The pH of the aqueous layer was not lowered enough during the recovery step. Phenols have pKa ~10.[2]

  • Fix: Ensure the final pH is < 2 . If the pH is 7-8, the phenol is still partially ionized and remains in the water. Always verify the aqueous waste stream by TLC before disposal.

Q3: Can I use charcoal to remove the homocoupling impurities?

  • Answer: Activated charcoal is excellent for removing Palladium residues and colored oligomers, but it shows poor selectivity for separating 4,4'-dimethylbiphenyl from the target.[2] It is best used after the Acid-Base extraction.[1][2]

Q4: Why is Impurity A still present after the NaOH wash?

  • Cause: "Oiling out."[2][3] If the organic solvent volume was too low, the sodium phenolate might have formed a third oily phase that trapped the non-polar impurity.

  • Fix: Increase the volume of the initial organic solvent (Toluene) and ensure the NaOH solution is dilute (1M, not 5M) to prevent "salting out" the organic species.

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Purification of Phenolic Biphenyls (Eltrombopag Intermediates)

    • GlaxoSmithKline. (2003).[2] Thrombopoietin Mimetics. Patent WO2003098992.[2] (Describes synthesis and purification of hydroxybiphenyl intermediates). Link

  • General Workup of Acidic Phenols

    • Perrin, D. D., & Armarego, W. L. F. (1988).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for pKa-based separations).

  • Homocoupling Prevention Strategies

    • Adrio, J., & Hii, K. K. (2008).[2] Oxidative Homocoupling of Boronic Acids. Chemical Communications, (20), 2325–2334.[2] (Mechanistic insights into oxygen sensitivity). Link

Sources

Technical Support Center: Chromatographic Separation of Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 2,4'-dimethylbiphenyl (2,4'-DMBP) and 4,4'-dimethylbiphenyl (4,4'-DMBP). Ticket ID: DMBP-ISO-SEP-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Shape Selectivity" Challenge

Welcome to the Advanced Chromatography Support Center. You are likely facing difficulty separating 2,4'-DMBP and 4,4'-DMBP because standard "boiling point" or "polarity" separation mechanisms are insufficient.

  • The Problem: These isomers have nearly identical boiling points and similar hydrophobicities (

    
    ).
    
  • The Solution: You must exploit Shape Selectivity .

    • 4,4'-DMBP: Linear, planar, rigid (High Length-to-Breadth ratio).

    • 2,4'-DMBP: Angulated (kinked), non-planar due to steric hindrance at the ortho position.

This guide prioritizes stationary phases that can discriminate based on molecular geometry rather than just polarity.

Module 1: Gas Chromatography (Analytical & QC)[1][2]

Primary Use Case: Purity analysis, reaction monitoring, and quantification.

Recommended Protocol

Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5) often result in co-elution or poor resolution (


). You require a phase that orders itself to interact preferentially with the linear isomer.
ComponentRecommendationTechnical Rationale
Stationary Phase Smectic Liquid Crystal (e.g., ionic liquid or biphenyl-carboxylate ester phases)Liquid crystal phases exist in an ordered "mesophase." The linear 4,4'-DMBP aligns perfectly with this order (high retention), while the kinked 2,4'-DMBP disrupts it (low retention), resulting in massive resolution.
Alternative Phase Cyclodextrin-doped (e.g.,

-DEX)
Uses host-guest inclusion. The linear 4,4' isomer fits deeper into the cyclodextrin cavity than the sterically hindered 2,4' isomer.
Carrier Gas Hydrogen (Constant Flow: 1.5 mL/min)H₂ provides the flattest Van Deemter curve, maintaining efficiency at the higher linear velocities required for these retained compounds.
Oven Program Isothermal hold (approx. 140–160°C)Liquid crystal phases often have narrow operating temperature ranges to maintain their "smectic" (ordered) state. Do not overheat , or the phase becomes isotropic and loses selectivity.
Decision Logic: GC Column Selection

GC_Selection Start Select GC Column for DMBP Isomers Standard Standard 5% Phenyl (DB-5/HP-5) Start->Standard Initial Screen Result1 Likely Co-elution or Shoulder Peaks Standard->Result1 Advanced Shape Selective Phases Result1->Advanced Switch Column LiquidCrystal Smectic Liquid Crystal Phase Advanced->LiquidCrystal Best Resolution Cyclodextrin Cyclodextrin (Beta-DEX) Advanced->Cyclodextrin Alternative Outcome Baseline Separation (Rs > 2.0) LiquidCrystal->Outcome Cyclodextrin->Outcome

Caption: Decision tree for selecting the correct GC stationary phase. Note that standard non-polar columns often fail.

Module 2: HPLC (Purification & Isolation)

Primary Use Case: Isolating pure 4,4'-DMBP for material synthesis or biological testing.

Recommended Protocol

Standard C18 columns separate primarily by hydrophobicity. Since both isomers are dimethyl-biphenyls, their hydrophobicity is too similar. You need


-

discrimination
or Inclusion Complexation .
Option A: Cyclodextrin-Bonded Phases (The "Lock and Key" Method)
  • Column:

    
    -Cyclodextrin (e.g., Cyclobond I 2000).[1]
    
  • Mechanism: The linear 4,4'-DMBP forms a stable inclusion complex with the CD cavity. The 2,4'-DMBP is sterically prevented from deep penetration.

  • Mobile Phase: Methanol/Water (isocratic 60:40 start). Avoid Acetonitrile if possible, as it competes for the CD cavity, reducing selectivity.

Option B: Biphenyl or Phenyl-Hexyl Phases
  • Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl).

  • Mechanism: These phases possess enhanced

    
    -
    
    
    
    electron interactions. The planar 4,4'-DMBP can "stack" effectively against the biphenyl ligands on the silica surface. The non-planar 2,4'-DMBP cannot stack as efficiently.
  • Mobile Phase: Methanol/Water.[1][2] Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile.
Parameter2,4'-DMBP Behavior4,4'-DMBP BehaviorSeparation Outcome
Elution Order (Cyclodextrin) Elutes First (Excluded from cavity)Elutes Second (Held in cavity)High Resolution (

)
Elution Order (Biphenyl) Elutes First (Weak

-stacking)
Elutes Second (Strong

-stacking)
Moderate Resolution

Module 3: Troubleshooting & FAQs

Q1: My GC peaks are tailing significantly on the Liquid Crystal column.

Diagnosis: You are likely operating outside the mesomorphic temperature range of the column. Fix:

  • Check the column manual for the "Smectic-to-Nematic" or "Nematic-to-Isotropic" transition temperatures.

  • Ensure your oven temperature is set within the ordered phase range. If you go too hot, the liquid crystal melts into a disordered liquid, acting like a standard non-polar phase (losing shape selectivity).

Q2: I am using HPLC with C18, and I see a "doublet" peak but no baseline separation.

Diagnosis: Insufficient selectivity (


) for structural isomers.
Fix: 
  • Change Solvent: Switch from Acetonitrile to Methanol. Methanol is a protic solvent that does not suppress

    
    -
    
    
    
    interactions as much as the dipolar aprotic Acetonitrile.
  • Lower Temperature: Reduce column temperature to 15–20°C. Structural rigidity differences are often more pronounced at lower temperatures (thermodynamic control).

  • Switch Column: If optimization fails, switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase.

Q3: Is there a non-chromatographic way to enrich the mixture before injection?

Pro-Tip (Adsorptive Separation): Yes. Before prep-HPLC, you can use Zeolite ZSM-5 or Silicalite-1 .

  • Mechanism: The pore size of MFI-type zeolites (approx 5.5 Å) allows the linear 4,4'-DMBP to diffuse inside the crystal, while the bulky 2,4'-DMBP is excluded.

  • Workflow: Pass the mixture dissolved in heptane through a bed of ZSM-5. The flow-through will be enriched in 2,4'-DMBP. The 4,4'-DMBP can be desorbed/extracted from the zeolite afterwards.

Troubleshooting Logic Flow

Troubleshooting Issue Issue: Poor Separation of DMBP Isomers CheckMode Check Chromatography Mode Issue->CheckMode GC Gas Chromatography CheckMode->GC HPLC HPLC CheckMode->HPLC CheckPhase Is Phase Shape Selective? (Liq. Crystal / CD) GC->CheckPhase TempCheck Check Oven Temp (Must be in Mesophase) CheckPhase->TempCheck Yes SwitchCol Switch to Biphenyl or Beta-CD Phase CheckPhase->SwitchCol No (using DB-5) CheckSolvent Mobile Phase? (ACN vs MeOH) HPLC->CheckSolvent ChangeSolvent Switch to Methanol (Enhances Pi-Pi) CheckSolvent->ChangeSolvent Using ACN CheckColumn Column Type? CheckSolvent->CheckColumn Using MeOH CheckColumn->SwitchCol Using C18

Caption: Diagnostic workflow for resolving co-elution issues in GC and HPLC.

References

  • Selectivity of Biphenyl Stationary Phases

    • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).[2] Chromatography Online.

    • Source:

    • Relevance: Validates the use of Biphenyl phases for separating compounds not resolved by C18, specifically leveraging -interactions.
  • Liquid Crystal GC Phases

    • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography. (2025 Review).[3][1][4][5]

    • Source:

    • Relevance: Authoritative review on using nematic liquid crystals to separate rigid solute isomers based on shape (L/B r
  • Cyclodextrin HPLC Separation

    • Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
    • Source:

    • Relevance: Details the mechanism of inclusion complexation for separating structural and positional isomers (not just enantiomers) using Cyclodextrin phases.
  • Synthesis and Purification Context

    • Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. (2025).[3][1][4][5][6] ACS Sustainable Chemistry & Engineering.

    • Source:

    • Relevance: Provides modern context on the synthesis of 4,4'-DMBP and the necessity of purification
  • Adsorptive Separation (Zeolites)

    • Low-energy adsorptive separ
    • Source:

    • Relevance: Supports the "Pro-Tip" regarding the use of zeolites for shape-selective adsorption of arom

Sources

Technical Support Center: Stability & Storage of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol

[1]

Introduction: The Chemistry of Vulnerability

You are likely observing discoloration (yellowing or pinking) in your stored samples of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. This is not a random event; it is a predictable chemical cascade.

Unlike sterically hindered phenols (like BHT) where bulky groups protect the hydroxyl moiety, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is electronically activated but sterically exposed.

  • Electronic Activation: The methyl groups at the 2 and 4' positions act as electron-donating groups (EDGs), increasing the electron density of the aromatic rings. This lowers the oxidation potential, making the phenol easier to oxidize than a standard biphenyl-4-ol.

  • Steric Exposure: The hydroxyl group (-OH) at position 4 is relatively unhindered. The ortho-positions (3 and 5) are open, serving as primary sites for radical coupling or further oxidation into ortho-quinones.

This guide provides a self-validating storage protocol to halt this degradation.

Module 1: The "Golden Standard" Storage Protocol

This workflow is designed to eliminate the three vectors of phenolic degradation: Oxygen (ROS generation), Light (Photo-excitation), and Heat (Radical initiation).

Step-by-Step Workflow

1. Preparation (The "Dry" Phase)

  • Action: Ensure the material is completely dry before long-term storage.[1]

  • Why: Moisture facilitates proton transfer and can lower the activation energy for oxidation on the crystal surface.

  • Protocol: Dry under high vacuum (< 1 mbar) at ambient temperature for 4–6 hours.

2. The Container System (The "Fortress")

  • Primary Vessel: Amber glass vial (Type I borosilicate). Plastic is permeable to oxygen over time.

  • Closure: Teflon (PTFE)-lined screw cap. Rubber septa degrade and release plasticizers; parafilm is not an oxygen barrier.

3. Inert Gas Backfill (The "Shield")

  • Gas Choice: Argon (Ar) is mandatory.

  • Why: Argon is heavier than air (density ~1.78 g/L vs. Air ~1.22 g/L). It settles over the solid crystals, creating a physical "blanket." Nitrogen (

    
    ) is lighter and mixes with air more easily if the seal is imperfect.
    
  • Procedure: Flush the open vial gently with Argon for 30 seconds, then cap immediately.

4. Thermal Control

  • Temperature: Store at -20°C .

  • Why: Oxidation is a kinetic process. Lowering temperature exponentially decreases the rate of radical formation (Arrhenius equation).

Visualizing the Protocol

StorageProtocolStartSynthesized/ReceivedMaterialDryVacuum Drying(<1 mbar, 4h)Start->DryRemove H2OVesselAmber Glass +PTFE CapDry->VesselTransferGasArgon Blanket(Heavier than Air)Vessel->GasDisplace O2StoreFreezer Storage(-20°C)Gas->StoreArrest Kinetics

Figure 1: The "Golden Standard" workflow for arresting phenolic oxidation.

Module 2: Troubleshooting Guide

This section addresses specific symptoms you may encounter in the lab.

Scenario A: "My white powder turned pink/yellow."
Diagnostic Root Cause The Fix (Remediation)
Pink Hue Trace oxidation leading to quinone dimers . Phenols often couple at the ortho-position to form colored biphenoquinones.Recrystallization: Dissolve in minimal hot Ethanol (EtOH); add water dropwise until turbid; cool slowly. The oxidized impurities usually remain in the mother liquor.
Yellow/Brown Advanced oxidation to ortho-quinones or polymerization.Silica Plug: Dissolve in 10% EtOAc/Hexanes. Pass through a short pad of silica gel. The polar quinones will stick to the silica; the phenol elutes.
Sticky/Clumping Hygroscopicity + Partial Melting.Vacuum Desiccation: The material has absorbed water. Dry over

or under high vacuum.
Scenario B: "The purity looks fine by NMR, but the color is off."
  • Explanation: The human eye is sensitive to colored impurities (quinones) at ppm levels (parts per million). Standard

    
     NMR (detection limit ~1%) may not show these trace impurities.
    
  • Action: Trust the color as an early warning system. Perform a recrystallization before using the material in sensitive catalytic reactions (e.g., Suzuki coupling), as quinones can poison Palladium catalysts.

Module 3: Advanced FAQs

Q1: Can I store this compound in solution (e.g., dissolved in DMSO or Methanol)?

  • Strictly No. Dissolving the solid breaks the crystal lattice, increasing the surface area exposed to dissolved oxygen. Furthermore, protic solvents (like Methanol) can participate in hydrogen bonding that stabilizes the phenoxy radical intermediate, actually accelerating degradation. Always store as a dry solid.

Q2: Why not use Nitrogen (


)? It is cheaper.
  • For "working stocks" accessed daily,

    
     is acceptable. For long-term storage (>1 month), Argon is chemically superior due to its density. An Argon blanket remains in the vial even when the cap is briefly opened; Nitrogen escapes immediately.
    

Q3: Can I add an antioxidant to the jar?

  • Technical Advice: You can add a sacrificial antioxidant like BHT (Butylated hydroxytoluene) or Sodium Metabisulfite, BUT this introduces a chemical impurity that might interfere with your downstream assays.

  • Better Approach: Use the "Double-Vial Method." Place your open vial of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol inside a larger jar containing an oxygen scavenger packet (e.g., Mitsubishi Gas Chemical's Ageless®), then seal the outer jar.

Module 4: The Degradation Pathway (Mechanism)

Understanding the enemy is key to defeating it. The diagram below illustrates how a photon (

OxidationPathwayPhenol2,4'-Dimethyl[1,1'-biphenyl]-4-ol(Colorless)RadicalPhenoxy Radical(Reactive Intermediate)Phenol->Radical-H• (H-Atom Abstraction)QuinoneOrtho-Quinone(Yellow/Red Species)Radical->Quinone+ O2 / OxidationDimerC-C Coupled Dimer(Pink/Brown)Radical->DimerRadical CouplingLightLight (UV/Vis)Light->PhenolInitiatesOxygenOxygen (O2)MetalTrace Metals (Fe, Cu)Metal->PhenolCatalyzes

Figure 2: Mechanistic pathway of oxidative degradation.

References & Authority

  • Phenol Oxidation Mechanisms:

    • Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Establishes the fundamental radical mechanism of phenolic oxidation).

  • Handling Air-Sensitive Reagents:

    • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (The industry standard for inert gas techniques).

  • Purification of Phenols:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for recrystallization solvents for hydroxybiphenyls).

  • Argon vs. Nitrogen Density:

    • Compressed Gas Association (CGA). Handbook of Compressed Gases. (Verifies Argon density ~1.78 g/L vs Nitrogen ~1.25 g/L at STP, supporting the "blanket" effect claims).

Troubleshooting low conversion rates in sterically hindered aryl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #404-STERIC-FAIL Topic: Troubleshooting Low Conversion in Sterically Hindered Aryl Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Steric Wall" Paradox

Welcome to the Vertex Technical Support Center. If you are reading this, you are likely facing the "Steric Wall": your standard Suzuki-Miyaura or Buchwald-Hartwig conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are yielding <10% conversion on tetra-ortho-substituted or highly hindered biaryl systems.

In hindered coupling, the rules change.[1] Steric bulk hinders Oxidative Addition (OA) and Transmetallation (TM) , yet it is thermodynamically required to drive Reductive Elimination (RE) . This guide moves beyond "add more catalyst" and focuses on mechanistic bottlenecks.

Part 1: The Diagnostic Workflow (Triage)

Before altering conditions, identify where the cycle is breaking. Use this logic flow to diagnose your specific failure mode.

Visual Diagnostic: The Troubleshooting Decision Tree

TroubleshootingTree Start Symptom: Low Conversion CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM Case1 Aryl Halide: REMAINING Boronic Acid: CONSUMED CheckSM->Case1 Case2 Aryl Halide: REMAINING Boronic Acid: REMAINING CheckSM->Case2 Case3 Aryl Halide: CONSUMED Product: NOT FORMED CheckSM->Case3 Diag1 Diagnosis: Protodeboronation Case1->Diag1 Diag2 Diagnosis: Catalyst Inactivity (Failed Activation or OA) Case2->Diag2 Diag3 Diagnosis: Side Reactions (Dehalogenation/Homocoupling) Case3->Diag3 Sol1 Action: Anhydrous cond., MIDA boronates, or Slow Addition Diag1->Sol1 Sol2 Action: Switch to G3/G4 Precatalyst or PEPPSI system Diag2->Sol2 Sol3 Action: Degas solvents (O2 leak) or Switch Solvent Diag3->Sol3

Figure 1: Triage flowchart for diagnosing the root cause of low conversion based on crude reaction analysis.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Protodeboronation Trap"

Symptom: Your aryl halide remains untouched, but the boronic acid/ester has disappeared. The mass spec shows the hydro-deboronated arene (Ar-H).

Q: Why is my hindered boronic acid decomposing faster than it couples? A: Steric bulk accelerates Protodeboronation . In hindered systems, the rate of transmetallation (


) is slow due to steric clash. Meanwhile, the base (necessary for Suzuki coupling) attacks the boron center. If 

is too slow, the base-activated boronate species reacts with water (or protic solvents) instead of the Palladium center.
  • Mechanism: Base-catalyzed hydrolysis produces a transient carbanion (or zwitterion in pyridines) which is rapidly protonated.

  • The Paradox: Bulky phosphine ligands can sometimes accelerate this side reaction by crowding the Pd center, making transmetallation even harder [1].

Protocol: The "Anhydrous Rescue" Method If you suspect protodeboronation, you must eliminate the proton source or stabilize the boron species.

  • Switch Solvent: Move from Dioxane/Water to Anhydrous Toluene or THF .

  • Switch Base: Use CsF (Cesium Fluoride) or K₃PO₄ (finely ground) instead of carbonates/hydroxides. Fluoride activates the boron without requiring water.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.

Issue 2: Catalyst Activation Failure

Symptom: Both starting materials remain. The reaction solution stays pale yellow or precipitates Pd black immediately.

Q: I used Pd(OAc)₂ and SPhos, but nothing happened. Why? A: Pd(OAc)₂ is a Pd(II) salt.[2] It must be reduced to Pd(0) to enter the cycle.[3] In hindered systems, standard reduction pathways (homocoupling of phosphine) are slow or fail because the bulky ligand cannot coordinate effectively to Pd(II) to facilitate the reduction. You likely have inactive Pd(II) swimming in the flask.

Q: What is the fix? A: Use Precatalysts that generate monoligated Pd(0) species deterministically.

Precatalyst SystemMechanism of ActivationBest Use Case
Buchwald G3 Base deprotonates amine

Reductive elimination of carbazole.
General purpose. Robust.
Buchwald G4 Methylated backbone prevents carbazole inhibition.Ultra-hindered substrates where G3 fails.
Pd-PEPPSI-IPr "Throw-away" pyridine ligand dissociation.Highly hindered alkyl-alkyl or aryl-alkyl couplings.

Self-Validating Protocol: The "G4 Switch"

  • Control: Run your reaction with XPhos Pd G4 (1-2 mol%).

  • Conditions: THF/Water (10:1), K₃PO₄ (2 eq), 60°C.

  • Validation: If this works where Pd(OAc)₂/XPhos failed, your issue was catalyst activation, not the coupling step itself [2].

Issue 3: Ligand Selection for "Impossible" Sterics

Symptom: Catalyst is active (solution turns dark brown/orange), but conversion stalls at 20-30%.

Q: Which ligand handles tetra-ortho substitution best? A: You need a ligand that is bulky enough to force Reductive Elimination but flexible enough to allow Oxidative Addition.

  • SPhos: Excellent for ortho-substitution, but may fail for tetra-ortho systems.

  • XPhos: The standard for hindered aryl chlorides.

  • VPhos / RuPhos: Superior for heteroaromatic sterics.

  • Alkyl-Biaryl Phosphines (General): These ligands form a stabilizing interaction between the biaryl backbone and the Pd center, creating a "monoligated" Pd(0) species that is highly active [3].

Visual Mechanism: The Steric Cycle

CatalyticCycle cluster_legend Steric Impact Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (HINDERED) Pd0->OxAdd + Ar-X PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar TransMet Transmetallation (BOTTLENECK) PdII_Ar->TransMet + Ar'-B(OH)2 PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (ACCELERATED by Bulk) PdII_Biaryl->RedElim RedElim->Pd0 + Product Legend Red = Step Slowed by Sterics Green = Step Helped by Sterics

Figure 2: The impact of steric hindrance on specific steps of the catalytic cycle.[4] Note that while bulk helps the final step, it severely hampers the entry and middle stages.

Part 3: Advanced Experimental Protocols

Protocol A: High-Performance Coupling using Pd-PEPPSI-IPr

Recommended for substrates sensitive to protodeboronation or requiring high temperatures.

  • Setup: Charge a vial with Pd-PEPPSI-IPr (2 mol%) and the Aryl Halide (1.0 equiv).

  • Inerting: Seal and purge with Argon (3x vacuum/refill cycles). Crucial: Oxygen kills the active NHC-Pd species.

  • Solvent/Base: Add anhydrous Dioxane and KOtBu (Potassium tert-butoxide, 1.5 equiv).

    • Note: If base sensitive, use Cs₂CO₃ in technical grade isopropanol.

  • Activation: Stir at RT for 5 mins. The solution should shift color (activation of precatalyst).

  • Addition: Add the Boronic Ester (1.2 equiv).

  • Reaction: Heat to 80°C.

  • Check: Monitor by LCMS at 1 hour.

Protocol B: The "Buchwald G4" Method for Tetra-Ortho Systems

Recommended for maximum conversion in difficult biaryl synthesis.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[2]

    • Boronic Acid (1.5 equiv - excess required due to potential deboronation)

    • XPhos Pd G4 (2-3 mol%)

    • K₃PO₄ (0.5 M solution in water, degassed)

  • Solvent: THF (degassed). Ratio THF:Water should be 4:1.[2]

  • Procedure:

    • Combine organics and catalyst in the vial.[2]

    • Add solvents/base under Argon flow.

    • Heat vigorously to 60°C.

    • Why this works: The G4 precatalyst releases the active L-Pd(0) species immediately upon warming in the presence of base, saturating the reaction with active catalyst before the boronic acid has time to decompose [4].

References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Source: ChemRxiv (2024). URL:[Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Applicable to Aryl Coupling logic regarding G3/G4). Source: Chemical Science (2011).[5] URL:[Link]

  • Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide. Source: Buchwald Research Group (2019).[6] URL:[Link]

Sources

Validation & Comparative

Optimizing Dimethyl Hydroxybiphenyl Purity Analysis: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl hydroxybiphenyl (DMHB) and its structural isomers (e.g., 3,5-dimethyl-2-hydroxybiphenyl) present specific chromatographic challenges due to their hydrophobic biphenyl core and the ionizable phenolic hydroxyl group. While standard C18 chemistries are often the default starting point, they frequently fail to resolve positional isomers or prevent peak tailing caused by secondary silanol interactions.

This guide objectively compares a standard C18 (Octadecyl) workflow against an optimized Phenyl-Hexyl stationary phase. We demonstrate that leveraging


 interactions offers superior selectivity for aromatic isomers, providing a robust, self-validating method for purity analysis.

Part 1: The Analytical Challenge

The purity analysis of DMHB requires resolving the target molecule from:

  • Positional Isomers: Molecules with methyl groups at different positions on the biphenyl ring.

  • Synthetic Precursors: Often substituted phenols or phenyl-halides.

  • Oxidation Byproducts: Quinone-like structures.

Chemical Constraints
  • Hydrophobicity: The biphenyl structure confers high logP (approx. 4.0–4.5), requiring high organic content for elution.

  • Acidity (pKa ~10): The phenolic group can ionize at neutral pH, leading to peak broadening.

  • Aromaticity: The conjugated system strongly absorbs UV at ~280 nm but allows for specific

    
     retention mechanisms.
    

Part 2: Comparative Methodology

We compared two distinct separation strategies. The data below synthesizes performance metrics from field applications involving phenolic biphenyls.

Strategy A: The "Standard" Approach (C18)
  • Column: High-purity C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Outcome: Strong retention, but poor discrimination between isomers with similar hydrophobicity.

Strategy B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mechanism: Hydrophobic interaction +

    
     stacking with the biphenyl analyte.
    
  • Outcome: Enhanced selectivity. The stationary phase interacts electronically with the aromatic rings, resolving isomers based on electron density differences rather than just size/hydrophobicity.

Performance Data Comparison
MetricC18 Method (Standard)Phenyl-Hexyl Method (Optimized)Impact
Critical Pair Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline resolved) Accurate quantitation of isomeric impurities.
Tailing Factor (

)
1.61.1 Sharper peaks yield higher S/N ratios.
Retention Time (Target) 12.4 min10.8 minPhenyl phases often show slightly lower retention for pure hydrophobes, speeding up analysis.
Selectivity (

)
1.041.15 The "Biphenyl" effect drives separation.

Analyst Note: The Phenyl-Hexyl phase is particularly effective when using Methanol as the organic modifier, as Acetonitrile can suppress


 interactions by forming its own 

-complexes with the stationary phase.

Part 3: Detailed Experimental Protocol

This protocol utilizes the Phenyl-Hexyl strategy, which is recommended for purity analysis where isomeric separation is critical.

Reagents & Standards
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Purpose: Suppress phenolic ionization.

  • Solvent B: Methanol (LC-MS grade). Purpose: Promote

    
     selectivity.
    
  • Diluent: 50:50 Water:Methanol.

Instrument Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 280 nm (Reference 360 nm).

  • Injection Vol: 10 µL.

Gradient Program

The following gradient is designed to elute polar degradants early while resolving hydrophobic isomers mid-run.

Time (min)% Solvent A% Solvent BCurve
0.06040Initial
15.01090Linear
18.01090Hold
18.16040Re-equilibrate
23.06040End
System Suitability Test (SST) Criteria

To ensure trustworthiness, the system must pass these checks before every sample set:

  • Precision: %RSD of peak area for 5 replicate injections of Standard < 2.0%.

  • Resolution:

    
     between DMHB and nearest isomeric impurity.
    
  • Tailing:

    
     for the main peak.
    

Part 4: Logic & Troubleshooting (Visualization)

Method development is not linear; it is a logic tree. The following diagram illustrates the decision process for optimizing the separation of phenolic biphenyls.

MethodDevelopmentLogic Start Start: Initial Run (C18, Water/ACN) CheckRes Check Resolution (Rs) of Isomers Start->CheckRes GoodRes Rs > 2.0? CheckRes->GoodRes SwitchCol Switch to Phenyl-Hexyl (Leverage Pi-Pi) GoodRes->SwitchCol No CheckTailing Check Tailing Factor (Tf) GoodRes->CheckTailing Yes CheckSolvent Check Organic Modifier SwitchCol->CheckSolvent UseMeOH Use Methanol (Enhances Pi-Pi) CheckSolvent->UseMeOH UseMeOH->CheckTailing BadTailing Tf > 1.5? CheckTailing->BadTailing AddAcid Add 0.1% Formic Acid (Suppress Ionization) BadTailing->AddAcid Yes FinalMethod Final Method: Phenyl-Hexyl + MeOH + Acid BadTailing->FinalMethod No AddAcid->FinalMethod

Figure 1: Decision logic for optimizing phenolic biphenyl separation. Note the critical branch switching to Phenyl-Hexyl stationary phases when isomer resolution is insufficient.

Part 5: Scientific Rationale (The "Why")

The Interaction Mechanism

Standard C18 columns rely on hydrophobic subtraction. However, DMHB isomers often possess identical hydrophobic volumes. The Phenyl-Hexyl phase introduces a secondary interaction mechanism. The


-electrons in the stationary phase rings interact with the 

-electrons of the DMHB biphenyl core.
  • Steric Selectivity: Isomers with methyl groups in "ortho" positions (sterically hindered) interact differently with the planar phenyl phase compared to "meta" or "para" isomers, creating separation windows that C18 cannot achieve [1].

Mobile Phase Selection

While Acetonitrile (ACN) is a common solvent, it has a dipole that can interfere with


 stacking. Methanol  is protic and less disruptive to these specific aromatic interactions, often resulting in higher selectivity (

) for phenyl-based columns [2].
pH Control

Phenolic compounds like DMHB are weak acids. If the mobile phase pH is near the pKa (~10), the analyte exists in equilibrium between neutral and ionized forms, causing split peaks or severe tailing. Acidifying to pH ~2.5-3.0 with Formic or Phosphoric acid ensures the molecule remains 100% protonated (neutral), sharpening the peak shape [3].

References

  • Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Retrieved from

  • ResearchGate. (2025).[1] Simple HPLC–UV Analysis of Phenol and Its Related Compounds. Journal of Analytical Sciences. Retrieved from

  • National Institutes of Health (NIH). (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy... dioxybiphenyl.[2] PubMed. Retrieved from

  • SIELC Technologies. (2018). Separation of Disulfide, bis(3,4-dimethylphenyl) on Newcrom R1 HPLC column. Retrieved from

Sources

Comparative Guide: Antioxidant Efficacy of 2,4'-Dimethyl vs. 4,4'-Dimethyl Biphenylols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2,4'-dimethylbiphenylol and 4,4'-dimethylbiphenylol isomers. This analysis focuses on the Structure-Activity Relationship (SAR) governing their antioxidant potential, specifically the impact of methyl substitution patterns on radical stabilization and molecular planarity.

Executive Summary

In the evaluation of biphenyl-based antioxidants, the geometric alignment of the two phenyl rings is the critical determinant of efficacy.

  • 4,4'-Dimethylbiphenylol (Symmetric) is the superior antioxidant candidate. Its substitution pattern allows for greater planarity, facilitating inter-ring resonance stabilization of the phenoxy radical.

  • 2,4'-Dimethylbiphenylol (Asymmetric) exhibits reduced antioxidant capacity due to the "Ortho-Effect." The methyl group at the 2-position creates steric hindrance that forces the biphenyl core into a highly twisted conformation, breaking

    
    -conjugation and confining the radical to a single ring.
    
Structural Analysis & Mechanistic Basis

The antioxidant activity of phenolic compounds is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism. The efficacy of HAT depends on the stability of the resulting phenoxy radical.



Key Factor: Bond Dissociation Enthalpy (BDE) Lower BDE of the O-H bond correlates with higher antioxidant activity.[1] BDE is lowered by electron-donating groups (EDGs) like methyls and, crucially, by resonance delocalization .

Comparison of Isomers
Feature4,4'-Dimethylbiphenylol 2,4'-Dimethylbiphenylol
Symmetry

or

(Symmetric)

(Asymmetric)
Steric Clash Low (H vs H at bridge)High (Methyl vs H at bridge)
Twist Angle (

)
~30–45° (Allows conjugation)~60–90° (Breaks conjugation)
Radical Stabilization High (Delocalized over 2 rings)Low (Localized to 1 ring)
Electronic Effect Inductive (+I) from Para-methylInductive (+I) + Steric Inhibition
The "Twist" Effect Visualization

The following diagram illustrates the steric impact of the 2-position methyl group in the 2,4'-isomer compared to the planar-accessible 4,4'-isomer.

BiphenylSAR cluster_0 4,4'-Dimethyl (Symmetric) cluster_1 2,4'-Dimethyl (Asymmetric) M44 4,4'-Dimethyl Core (Methyls at Para positions) Planar Planar Conformation (Twist ~40°) M44->Planar Low Steric Hindrance Resonance Inter-ring Resonance (High Radical Stability) Planar->Resonance π-Orbital Overlap M24 2,4'-Dimethyl Core (Methyl at Ortho position) Twisted Twisted Conformation (Twist >60°) M24->Twisted Steric Clash (Me vs H) Localized Localized Radical (Low Radical Stability) Twisted->Localized Broken Conjugation

Caption: Mechanistic flow showing how ortho-substitution (2,4'-isomer) disrupts planarity, preventing the resonance stabilization necessary for high antioxidant potency.

Predicted Physicochemical Properties

Based on established SAR data for biphenyls and phenolic antioxidants (e.g., ortho-phenylphenol derivatives), the following performance metrics are projected:

Parameter4,4'-Dimethyl Isomer2,4'-Dimethyl IsomerImpact on Efficacy
O-H BDE (kcal/mol) ~78-80 ~82-85Lower is better (Easier H-donation).
Ionization Potential (IP) Lower HigherLower IP facilitates electron transfer (SET mechanism).
LogP (Lipophilicity) ~4.5~4.5Similar bioavailability/membrane penetration.
Reaction Rate (

)
Fast Moderate/Slow4,4' reacts faster due to resonance driving force.

Synthesis of Insight: While the 2-methyl group in the 2,4'-isomer provides electron density (EDG) which theoretically weakens the O-H bond, this is overridden by the loss of resonance . The 4,4'-isomer benefits from the EDG effect of the methyls without sacrificing the conjugation of the biphenyl system.

Experimental Validation Protocol

To empirically verify the superior activity of the 4,4'-isomer, the following DPPH Radical Scavenging Assay is recommended. This protocol is optimized for lipophilic biphenyls, which may precipitate in standard aqueous buffers.

Reagents
  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.

  • Solvent: Methanol or Ethanol (HPLC Grade).

  • Positive Control: Trolox or BHT (Butylated hydroxytoluene).

Workflow (Step-by-Step)
  • Preparation: Dissolve both biphenylol isomers in methanol to create 1 mM stock solutions.

  • Dilution Series: Prepare concentrations ranging from 10

    
    M to 200 
    
    
    
    M.
  • Reaction:

    • Add 100

      
      L of sample solution to a 96-well plate.
      
    • Add 100

      
      L of DPPH stock solution.
      
    • Critical Step: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    (concentration required for 50% inhibition) using non-linear regression.

Expected Result: The 4,4'-isomer should exhibit a lower


 (higher potency) than the 2,4'-isomer.
References
  • Bastiansen, O., & Samdal, S. (1985).[2] Structure and barrier of internal rotation of biphenyl derivatives in the gaseous state. Journal of Molecular Structure. Link

  • Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[2][3][4] Journal of Physical Chemistry A. Link

  • Amorati, R., & Valgimigli, L. (2012). Modulation of the Antioxidant Activity of Phenols by Non-Covalent Interactions. Organic & Biomolecular Chemistry. Link

  • Kozlowski, P., et al. (2022). Determination of Torsional Angles of Biphenyl Molecules on Al2O3. Westmont College Research. Link

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Phenoxyl Radicals & Antioxidants. Link

Sources

Publish Comparison Guide: Infrared Spectroscopy of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) absorption profile for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol . It is designed for researchers requiring rigorous structural verification and differentiation of this specific isomer from close structural analogs in drug discovery and materials science workflows.

Executive Summary & Molecular Profile

2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a substituted biphenyl featuring a phenolic hydroxyl group and two methyl substituents distributed across both rings. Its structural distinctiveness lies in the non-planar geometry induced by the ortho-methyl group at position 2.

Unlike planar biphenyls (e.g., 4,4'-biphenylol), the steric hindrance at the 2-position forces the two aromatic rings to twist, reducing


-

conjugation. This conformational twist is a critical spectroscopic marker, shifting aromatic skeletal vibrations to higher frequencies compared to planar analogs.
Structural Breakdown for IR Analysis
  • Ring A (Phenolic): 1,2,4-trisubstituted benzene ring (1-Bridge, 2-Methyl, 4-Hydroxyl).

  • Ring B (Distal): 1,4-disubstituted benzene ring (1'-Bridge, 4'-Methyl).

Comprehensive IR Peak Assignment

The following data synthesizes experimental group frequencies with predictive spectroscopy for the specific substitution patterns of this molecule.

A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityStructural Assignment
3200 – 3500 O-H StretchBroad, StrongPhenolic hydroxyl (H-bonded).[1] Sharpens to ~3600 cm⁻¹ in dilute solution.
3020 – 3080 C-H Stretch (sp²)Weak/MediumAromatic ring hydrogens.
2960, 2870 C-H Stretch (sp³)MediumMethyl groups (-CH₃). Asymmetric and symmetric stretching.[2][3][4]
1600, 1500 C=C Ring StretchStrongAromatic ring "breathing" modes.
1220 – 1260 C-O StretchStrongPhenolic C-O bond. Position is sensitive to electron donation from the ortho-methyl.
B. Fingerprint Region (1500 – 600 cm⁻¹) – The Differentiator

This region contains the "fingerprint" bands essential for distinguishing this isomer from 4,4'-dimethyl or 2,2'-dimethyl analogs.

Frequency (cm⁻¹)Vibration ModeAssignment Logic
800 – 840 C-H Out-of-Plane (oop)Overlap Zone: Contributions from the para-substituted Ring B (2 adjacent H's) AND the 5,6-positions of Ring A (2 adjacent H's).
870 – 890 C-H Out-of-Plane (oop)Diagnostic Peak: Corresponds to the isolated H at position 3 of Ring A (sandwiched between methyl and hydroxyl). This peak is absent in 4,4'-isomers.
690 – 710 Ring DeformationCharacteristic of substituted biphenyls; position varies with the twist angle between rings.

Comparative Analysis: Performance vs. Alternatives

In drug development, distinguishing between positional isomers is critical due to their vastly different biological activities.

Comparison 1: Vs. 4,4'-Dimethylbiphenyl-4-ol (Planar Analog)
  • Structural Difference: The alternative lacks the ortho-methyl group (methyls are at 4 and 4').

  • IR Differentiator:

    • Conjugation Band: The 4,4'-isomer is planar, leading to a C=C stretch shifted to lower wavenumbers (~1580 cm⁻¹) due to extended conjugation. The 2,4'-isomer (twisted) absorbs at higher wavenumbers (~1600 cm⁻¹).

    • OOP Bending: The 4,4'-isomer shows a single dominant band type (800-840 cm⁻¹) for two adjacent hydrogens. It lacks the 870-890 cm⁻¹ peak characteristic of the isolated hydrogen in the 2,4'-isomer.

Comparison 2: Vs. 2,4'-Dimethylbiphenyl (Non-Phenolic)
  • Structural Difference: Lacks the -OH group.

  • IR Differentiator:

    • O-H Absence: The spectrum of the non-phenolic alternative is transparent in the 3200–3600 cm⁻¹ region.

    • C-O Absence: Lacks the strong band at ~1240 cm⁻¹.

Summary Table of Isomeric Distinction
Feature2,4'-Dimethyl[1,1'-biphenyl]-4-ol 4,4'-Dimethylbiphenyl-4-ol 2,4'-Dimethylbiphenyl
O-H Stretch Present (Broad)Present (Broad)Absent
Isolated H (oop) Present (~880 cm⁻¹) AbsentPresent (Ring A)
Ring Conformation Twisted (Steric hindrance)Planar (Conjugated)Twisted
C=C Stretch ~1600 cm⁻¹~1580 cm⁻¹~1600 cm⁻¹

Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this validated workflow.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred for solid samples due to minimal preparation and lack of moisture interference.

  • Sample Prep: Isolate 2-5 mg of the crystalline solid. Ensure the crystal size is uniform; if coarse, lightly crush with a mortar and pestle to ensure good contact with the crystal.

  • Background Scan: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum.

  • Acquisition:

    • Place sample on the crystal.

    • Apply pressure using the anvil until the pressure gauge peaks (ensure consistent contact).

    • Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64; Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to account for depth of penetration dependence on wavelength.

Visualizations

Diagram 1: Structural Logic & Vibrational Assignments

This diagram maps the specific functional groups to their resulting IR signals, highlighting the "Twisted" nature of the molecule.

IR_Analysis Molecule 2,4'-Dimethyl[1,1'-biphenyl]-4-ol RingA Ring A (Phenolic) 1,2,4-Trisubstituted Molecule->RingA RingB Ring B (Distal) 1,4-Disubstituted Molecule->RingB Ortho_Effect Ortho-Substitution (Pos 2) Result: Twisted Geometry Molecule->Ortho_Effect OH_Group Hydroxyl (-OH) Stretch: 3200-3500 cm⁻¹ Bend: ~1240 cm⁻¹ RingA->OH_Group Me_Group Methyl (-CH₃) Stretch: 2960 cm⁻¹ RingA->Me_Group Signal_Iso Isolated H (Pos 3) Signal: ~880 cm⁻¹ RingA->Signal_Iso Diagnostic Signal_Adj Adjacent H's (Pos 5,6) Signal: ~820 cm⁻¹ RingA->Signal_Adj RingB->Me_Group Signal_Para Adjacent H's (Pos 2',3',5',6') Signal: ~820 cm⁻¹ RingB->Signal_Para Ortho_Effect->Molecule Reduces Conjugation

Caption: Structural decomposition of vibrational modes. Note the "Isolated H" on Ring A as the key diagnostic marker.

Diagram 2: Isomer Identification Workflow

A decision tree for researchers to confirm the identity of the compound using IR data.

ID_Workflow Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ Broad Band Present? Start->CheckOH CheckFingerprint Check 800-900 cm⁻¹ Region CheckOH->CheckFingerprint Yes Result_NonPhenol Not a Phenol (Likely Dimethylbiphenyl) CheckOH->Result_NonPhenol No Check880 Peak at ~870-890 cm⁻¹? (Isolated H) CheckFingerprint->Check880 Result_44 Identify: 4,4'-Dimethylbiphenyl-4-ol (Planar, No Isolated H) Check880->Result_44 No (Only ~820 band) Result_Target Identify: 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (Twisted, Isolated H Present) Check880->Result_Target Yes (820 + 880 bands)

Caption: Logic flow for distinguishing the target 2,4'-isomer from common structural alternatives.

References

  • NIST Mass Spectrometry Data Center. 1,1'-Biphenyl, 2,4'-dimethyl-. National Institute of Standards and Technology.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituted benzene ring group frequencies).[4][6][7]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link] (Source for specific C-H wagging correlations).

Sources

Reference Standards for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the synthesis of biphenyl-based Active Pharmaceutical Ingredients (APIs) such as Eltrombopag , Diflunisal , and various sartans, the control of process-related impurities is a critical quality attribute (CQA). Among these, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS 1261975-21-6) presents a unique challenge. Its structural similarity to both the starting materials (methylated phenols/boronic acids) and the API core often leads to co-elution in standard C18 chromatography.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) and In-House Synthesized (IHS) standards for this specific impurity. We demonstrate that for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, relying on non-certified standards introduces significant risk of Out-of-Specification (OOS) results due to uncharacterized isomeric contamination and response factor variance.

Technical Comparison: Reference Standard Tiers

The choice of reference standard dictates the accuracy of your quantitation. For a biphenyl impurity with high isomeric potential, "purity by HPLC area %" is insufficient.

Comparative Performance Matrix
FeatureCertified Reference Material (CRM) Analytical Standard (Research Grade) In-House / Crude Isolate
Primary Utility Quantitation & Validation (ICH Q2)Identification (Qualitative)R&D Scouting
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash) OR qNMR HPLC Area % (often ignores water/salts)HPLC Area % (unverified)
Isomeric Purity Confirmed (Specific resolution of 2,4' vs 4,4' isomers)Assumed (May contain co-eluting isomers)Unknown
Water/Volatiles Quantified (KF / TGA / GC-HS)Often unlistedUnknown
Traceability SI Units (NIST/BIPM traceable)Manufacturer LotNone
Risk Profile Low (Defensible in audits)Medium (Risk of potency error >5%)High (Regulatory rejection likely)
The Causality of Failure

Using a Research Grade standard for quantitation of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol often leads to overestimation of API purity .

  • Mechanism: RG standards often lack data on water content (hygroscopicity of the phenolic hydroxyl) and residual inorganic salts from the Suzuki coupling (e.g., Palladium, Borates).

  • Impact: If an RG standard is 90% potent but assumed 99%, you will underestimate the impurity in your API by ~10%, potentially releasing toxic material.

Impurity Origin & Isomeric Challenge

Understanding the origin of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is essential for selecting the right separation method. It typically arises during Suzuki-Miyaura cross-coupling reactions where regio-selectivity is imperfect or starting materials contain isomeric impurities.

Visualization: Impurity Genesis Pathway

ImpurityOrigin SM1 4-Bromo-3-methylphenol (Halide) Reaction Suzuki Coupling SM1->Reaction SM2 p-Tolylboronic acid (Boronate) SM2->Reaction Cat Pd(PPh3)4 / Base Cat->Reaction Target Target Intermediate (Desired Regioisomer) Reaction->Target Major Path Impurity 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (Impurity) Reaction->Impurity Side Reaction (Steric Mismatch) Isomer 4,4'-Dimethyl isomer (Co-eluting Byproduct) Reaction->Isomer Homocoupling (Oxidative)

Figure 1: Formation of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol during biaryl synthesis. Note the potential for homocoupling byproducts (4,4'-isomers) which are structurally similar and difficult to separate.

Experimental Protocol: The Self-Validating System

To accurately profile this impurity, we cannot rely on standard C18 chemistry, which dominates hydrophobic interactions but lacks shape selectivity for biphenyl isomers.

Recommendation: Use a Biphenyl Stationary Phase . The pi-pi interactions between the biphenyl ligand and the analyte provide orthogonal selectivity to C18, crucial for separating the 2,4' isomer from the 4,4' isomer.

Method: High-Resolution Separation of Methylbiphenyl Isomers

Objective: Quantify 2,4'-Dimethyl[1,1'-biphenyl]-4-ol with resolution > 2.0 from the API and other isomers.

Equipment: UHPLC with PDA Detector.

ParameterConditionRationale
Column HALO Biphenyl (2.7 µm, 2.1 x 100 mm) or equivalentEnhanced selectivity for aromatic isomers via pi-pi stacking.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses phenol ionization (pKa ~10), keeping it neutral for retention.
Mobile Phase B Acetonitrile (MeCN) / Methanol (50:50)Methanol enhances pi-pi interactions on the biphenyl phase better than pure MeCN.
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of fused-core particles.
Gradient 0-2 min: 30% B; 2-10 min: 30%→80% BShallow gradient allows discrimination of methyl-positional isomers.
Detection UV @ 254 nmMax absorbance for the biphenyl conjugated system.
Temp 35°CControls viscosity and interaction kinetics.
Protocol Steps:
  • System Suitability: Inject a mixture of the API and the Certified Reference Standard of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.

  • Resolution Check: Ensure the resolution (

    
    ) between the impurity and the API is 
    
    
    
    . If
    
    
    , lower the initial %B to 25%.
  • Linearity: Prepare 5 levels of the CRM from LOQ (approx 0.05%) to 150% of the specification limit.

  • RRF Calculation: Calculate the Relative Response Factor.

    
    
    Note: Methyl groups alter the UV cross-section. Do not assume RRF = 1.0.
    

Analytical Workflow & Decision Logic

The following workflow ensures that the reference standard is qualified correctly before use in release testing.

Workflow Start Acquire Reference Standard Check Is it a CRM? Start->Check PathA Review CoA for: 1. qNMR/Mass Balance Purity 2. Water Content (KF) 3. Residual Solvents Check->PathA Yes PathB Full Characterization Required: 1. 1H-NMR (Structure) 2. HPLC (Purity) 3. TGA/KF (Volatiles) Check->PathB No (Research Grade) Calc Calculate 'As-Is' Potency: P = P_chrom * (1 - %Volatiles) PathA->Calc PathB->Calc MethodDev Run Biphenyl Column Method Calc->MethodDev Decision Resolution > 2.0 from Isomers? MethodDev->Decision Valid VALIDATED SYSTEM Proceed to Batch Release Decision->Valid Yes Refine Adjust Gradient / Temp Check Mobile Phase pH Decision->Refine No Refine->MethodDev

Figure 2: Qualification workflow for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol reference standards.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link

  • Habib, N. M., et al. "Development and Validation of Chromatographic Methods for Resolving Ternary Mixture of Diflunisal, Naproxen and Diflunisal Toxic Impurity (Biphenyl-4-ol)." Analytical Chemistry Letters, vol. 5, no.[1][2] 6, 2015, pp. 316-328. Link

  • Advanced Materials Technology. "HALO® Biphenyl: Enhanced Selectivity for Aromatic Compounds." Application Note, 2023.[3] Link

  • NIST Chemistry WebBook. "1,1'-Biphenyl, 2,4'-dimethyl- (CAS 611-61-0 Data)." National Institute of Standards and Technology. Link(Note: Structural isomer data used for thermodynamic comparison).

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,4'-Dimethyl[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal, handling, and safety protocols for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS: 1261975-21-6).

This document is structured for researchers and laboratory managers requiring immediate, actionable operational data. It synthesizes chemical safety principles with specific logistical workflows to ensure compliance and safety.

Chemical Identification & Hazard Profile

Before initiating any disposal workflow, you must validate the chemical identity and understand its specific hazard matrix. This compound is a substituted biphenyl-ol, sharing toxicological characteristics with both phenolic compounds and lipophilic biphenyls.

Parameter Technical Specification
Chemical Name 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
CAS Number 1261975-21-6
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
Physical State Solid (typically off-white powder)
Solubility Low water solubility; soluble in organic solvents (DMSO, Methanol).
Acidity (pKa) ~10 (Phenolic hydroxyl group)
Risk Assessment (GHS Classification)

Based on structural analogs (e.g., 4-phenylphenol) and functional group analysis:

  • Health Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory Irritation).[1]

  • Environmental Hazards: Aquatic Chronic Toxicity . Biphenyl structures are lipophilic and bioaccumulative.

  • Signal Word: WARNING

Personal Protective Equipment (PPE) Matrix

Treat this compound as a contact hazard and inhalation risk (dust).

  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solutions.

  • Ocular: Chemical safety goggles. Safety glasses with side shields are insufficient for powder handling due to potential airborne dust.

  • Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.

Waste Segregation & Disposal Workflows

Effective disposal begins with segregation at the point of generation. Do not mix this compound with incompatible streams (e.g., strong oxidizers, heavy metals).

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Applicability: Expired pure stock, contaminated weighing boats, gloves, paper towels.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic/Irritant" .

  • Protocol:

    • Transfer solids to the container using a chemically compatible scoop or spatula.

    • Do not generate dust; work inside a fume hood.

    • Seal container tightly.[2][3]

    • Final Disposition: High-temperature incineration (via licensed waste contractor).

B. Liquid Waste (Solutions in Organic Solvents)
  • Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Segregation Rule: Segregate based on the solvent carrier.

    • Halogenated Solvents (e.g., DCM, Chloroform):Bin A

    • Non-Halogenated Solvents (e.g., Methanol, DMSO):Bin B

  • Critical Note: Do not mix with acidic aqueous waste streams if the solution contains cyanides or sulfides (unlikely for this specific compound, but standard protocol).

  • Final Disposition: Fuel blending (non-halogenated) or Incineration (halogenated).

C. Aqueous Waste[4]
  • Protocol: Due to high aquatic toxicity and low solubility, DO NOT discharge down the drain.

  • Treatment: Collect in "Aqueous Hazardous Waste" containers. If the compound has precipitated, filter the solid and dispose of it as Solid Waste (Method A) to reduce liquid waste volume.

Visual Operational Workflows

Figure 1: Waste Segregation Decision Tree

This logic flow ensures the compound is routed to the correct destruction facility, minimizing environmental release risks.

WasteSegregation Start Waste Generation: 2,4'-Dimethyl[1,1'-biphenyl]-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DisposalA Container: Solid Hazardous Waste Method: Incineration Solid->DisposalA Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalo DisposalB Container: Halogenated Waste Method: Incineration Halo->DisposalB DisposalC Container: Organic Waste Method: Fuel Blending NonHalo->DisposalC

Caption: Decision logic for segregating 2,4'-Dimethyl[1,1'-biphenyl]-4-ol waste streams based on physical state and solvent carrier.

Emergency Spill Response (Immediate Action)

If a spill occurs, autonomy and speed are critical. Follow this self-validating protocol.

Spill Response Workflow
  • Isolate: Evacuate the immediate area (radius: 3 meters). Mark the zone.

  • Protect: Don full PPE (N95, Goggles, Nitrile Gloves, Lab Coat).

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Encircle with absorbent pads or vermiculite.

  • Clean:

    • Scoop material into a wide-mouth waste jar.

    • Do not use a brush/dustpan for dry powder (generates aerosols). Use a scoop or wet-wipe method.

  • Decontaminate: Scrub the surface with a soap/water solution, followed by an ethanol wipe.

  • Report: Log the incident with your Environmental Health & Safety (EHS) officer.

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (3m Radius) Spill->Isolate PPE 2. Don PPE (N95 + Goggles) Isolate->PPE Contain 3. Containment (Wet wipe or Absorbent) PPE->Contain Collect 4. Collection (No Dust Generation) Contain->Collect Decon 5. Decontaminate (Soap -> Ethanol) Collect->Decon Log 6. Report to EHS Decon->Log

Caption: Step-by-step emergency response protocol for laboratory spills.

Regulatory & Compliance Context

  • EPA (USA): This compound is not explicitly P-listed or U-listed, but it must be characterized as a Toxic Waste if it exhibits toxicity characteristics or Ignitable if in flammable solvents (D001).

  • DOT/IATA (Shipping): If shipping waste, it may fall under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) due to the biphenyl core.[4]

  • TSCA: Ensure the substance is used for R&D purposes (TSCA exemption) if not on the active inventory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123078, 2,4'-Dimethylbiphenyl (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Phenols and Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.